5,6-Dichloropyrazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-4(7)9-2(1-8-3)5(10)11/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNBAQAYLMLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604811 | |
| Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76537-42-3 | |
| Record name | 5,6-Dichloro-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76537-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5,6-Dichloropyrazine-2-carboxylic Acid
An In-depth Technical Guide to the Synthesis of 5,6-Dichloropyrazine-2-carboxylic Acid
This compound is a high-value chemical intermediate, critical in the fields of pharmaceutical and agrochemical research.[1] Its molecular structure, featuring a dichlorinated pyrazine core and a reactive carboxylic acid group, makes it an exceptionally versatile building block for synthesizing more complex molecules.[1] With a molecular formula of C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol , this compound serves as a cornerstone in the development of novel herbicides, plant growth regulators, and potentially, new therapeutic agents.[1] The electron-deficient nature of the pyrazine ring, amplified by the three electron-withdrawing groups (two chlorine atoms and a carboxylic acid), dictates its reactivity and utility in advanced chemical synthesis.[1]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be broadly approached via two primary strategies:
-
Functional Group Interconversion: This common and direct approach involves modifying a pre-existing dichloropyrazine scaffold. The most prevalent methods under this strategy are the oxidation of a methyl group or the hydrolysis of a nitrile or ester precursor.
-
Pyrazine Ring Formation: A more fundamental approach involves constructing the pyrazine ring from acyclic precursors, followed by chlorination and the introduction of the carboxylic acid functionality.[1] This method, while versatile, is often more complex than functional group interconversion.
This guide will focus on the most practical and well-documented functional group interconversion pathways.
Pathway I: Oxidation of 2-Methyl-5,6-dichloropyrazine
The oxidation of a methyl group attached to an aromatic or heterocyclic ring is a classic and robust transformation in organic synthesis.[2] This method is particularly effective for producing the desired carboxylic acid directly from a readily available methyl-substituted precursor.
Causality and Mechanistic Insight
The choice of this pathway hinges on the differential reactivity between the pyrazine ring and the appended methyl group. The pyrazine ring is relatively stable towards oxidation due to its aromaticity and electron-deficient character. In contrast, the methyl group's C-H bonds are susceptible to attack by strong oxidizing agents.
Potassium permanganate (KMnO₄) is a common and powerful oxidizing agent for this purpose.[1] The reaction proceeds through a series of oxidative steps, likely involving a manganese ester intermediate, ultimately cleaving the C-H bonds of the methyl group to form the carboxylic acid. The stability of the pyrazine core under these conditions is crucial for achieving a high yield of the desired product.
References
A-Z Guide to 5,6-Dichloropyrazine-2-carboxylic Acid: Physicochemical Properties and Strategic Applications
Introduction
5,6-Dichloropyrazine-2-carboxylic acid is a pivotal chemical intermediate, recognized for its versatile dichlorinated pyrazine core and reactive carboxylic acid group.[1] Its structural features make it a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] A comprehensive understanding of its physicochemical properties is not merely academic; it is the cornerstone of efficient process development, formulation design, and the prediction of its biological fate. This guide provides an in-depth analysis of these properties, grounded in established experimental protocols and their direct implications for research and development.
Chemical Identity and Core Properties
The foundational step in characterizing any compound is to establish its identity and fundamental properties. These identifiers are critical for regulatory compliance, literature searches, and ensuring the correct material is being used.
| Property | Value | Source |
| CAS Number | 76537-42-3 | [1][2] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][3] |
| Molecular Weight | 192.99 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Storage | Inert atmosphere, 2-8°C | [3] |
Spectroscopic and Physicochemical Profile
A detailed characterization is essential for confirming the structure and purity of this compound and for predicting its behavior in various systems.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the definitive technique for structural elucidation.
-
¹H-NMR: The spectrum is simple, featuring a single proton on the pyrazine ring and a characteristic broad singlet for the carboxylic acid proton, typically observed at a downfield shift of 10-13 ppm.[1]
-
¹³C-NMR: The most deshielded carbon is the carbonyl of the carboxylic acid group, appearing in the 160-185 ppm range.[1] The carbons attached to the chlorine atoms and nitrogens will also show distinct downfield shifts.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Key Physicochemical Parameters
| Parameter | Value / Range | Significance in Drug Development |
| Melting Point (°C) | ~150-155 (Decomposes) | Indicator of purity and lattice energy. A sharp melting range suggests high purity. |
| pKa | ~2.0 - 3.0 (Estimated) | Governs solubility and absorption at different physiological pH values. |
| LogP | ~1.5 - 2.5 (Estimated) | Predicts lipophilicity, affecting membrane permeability and distribution. |
| Aqueous Solubility | Sparingly soluble | Impacts dissolution rate, bioavailability, and formulation options. |
Strategic Importance of Physicochemical Properties in R&D
The interplay of physicochemical properties dictates the developability of a molecule. This diagram illustrates the relationship between core properties and key drug development outcomes.
Caption: Interconnectivity of physicochemical properties and their impact on drug bioavailability.
Experimental Protocols for Characterization
To ensure data integrity, standardized, well-controlled experimental procedures are paramount. The following protocols represent robust methods for determining key physicochemical parameters.
Protocol 1: Melting Point Determination via Capillary Method
Rationale: The melting point is a fundamental property used to assess purity. Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.[4] This method provides a precise and reproducible value.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[5] Compact the sample by tapping the tube or dropping it through a long glass tube.[5]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.[6]
-
Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min) to find an approximate melting range.[5] This saves time for the precise measurement.
-
Precise Determination: Using a fresh sample, heat the block rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
-
Validation: Repeat the measurement at least twice with fresh samples. Consistent values validate the result. Never re-melt a sample, as decomposition may have occurred.[6]
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7] It measures the saturation concentration of a compound in a specific aqueous medium after a sufficient equilibration period, providing a true measure of its intrinsic solubility under those conditions.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Methodology:
-
Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[8]
-
Slurry Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the prepared buffer. The presence of undissolved solid at the end of the experiment is crucial.[9]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 to 72 hours.[7] Equilibrium is reached when the concentration of the compound in solution remains constant over time.[8]
-
Sample Collection & Separation: Withdraw an aliquot from each vial. Immediately separate the undissolved solid from the saturated solution via filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
Quantification: Prepare a standard calibration curve for the compound. Analyze the clear filtrate/supernatant using a validated analytical method such as HPLC-UV or LC/MS to determine the concentration.[10]
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during equilibration.
Protocol 3: pKa Determination by Potentiometric Titration
Rationale: The pKa is the pH at which a molecule is 50% ionized. For a carboxylic acid, this ionization state dramatically influences solubility, permeability, and interactions with biological targets. Potentiometric titration is a high-precision technique that directly measures this value by monitoring pH changes during titration with a base.[11][12]
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]
-
Inert Atmosphere: Purge the solution with nitrogen before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[12][13]
-
Titration: Place the solution in a thermostatted vessel with constant stirring. Add a standardized titrant (e.g., 0.1 M NaOH for an acid) in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[12]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the half-equivalence point where pH = pKa.[14] For higher accuracy, the equivalence point can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV).[15]
Conclusion
The physicochemical properties of this compound are integral to its successful application in scientific research and development. The data and protocols presented in this guide provide a robust framework for its characterization. A thorough understanding and precise measurement of its melting point, solubility, and pKa enable researchers to optimize reaction conditions, design effective formulations, and ultimately accelerate the journey from chemical synthesis to innovative products.
References
- 1. This compound|CAS 76537-42-3 [benchchem.com]
- 2. 1802251-49-5|Methyl 5,6-dichloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. westlab.com [westlab.com]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. who.int [who.int]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
spectroscopic data for 5,6-Dichloropyrazine-2-carboxylic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 5,6-Dichloropyrazine-2-carboxylic Acid
Introduction
This compound (CAS No: 76537-42-3) is a pivotal chemical intermediate in the realms of pharmaceutical and agrochemical research.[1] With a molecular formula of C₅H₂Cl₂N₂O₂ and a molecular weight of approximately 192.99 g/mol , its structure, featuring a dichlorinated pyrazine core coupled with a carboxylic acid functional group, renders it a versatile scaffold for the synthesis of more complex molecules.[1] A thorough understanding of its spectroscopic signature is paramount for researchers in confirming its identity, assessing its purity, and elucidating the structure of its derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is notably simple due to the limited number of protons in the molecule.[1] It is expected to display two key signals:
-
Pyrazine Proton (H-3): The pyrazine ring possesses a single proton at the C-3 position. This proton experiences deshielding effects from the adjacent electronegative nitrogen atoms and the chlorine substituents. Consequently, it appears as a sharp singlet in the downfield region of the spectrum.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often in the range of 10-13 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange. This signal's position can be dependent on the solvent and concentration.[3][4] The identity of this peak can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the signal due to proton-deuterium exchange.[4]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides insight into the carbon environment of the molecule. The spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the structure.
-
Carboxylic Carbonyl Carbon (C=O): This is the most deshielded carbon, typically appearing in the 160-185 ppm region.[1][3]
-
Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have distinct chemical shifts influenced by their substituents (chlorine, carboxylic acid) and proximity to the nitrogen atoms. The carbons directly bonded to chlorine (C-5 and C-6) are expected to be significantly deshielded. Aromatic carbons generally resonate between 125-170 ppm.[5]
Data Summary: NMR Spectroscopy
| Technique | Signal Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Key Characteristics |
| ¹H NMR | Pyrazine Proton (H-3) | ~8.5 - 9.0 | Singlet | Influenced by electronegative N and Cl atoms. |
| Carboxylic Acid Proton (-COOH) | 10 - 13 | Broad Singlet | Disappears upon D₂O exchange; position is solvent-dependent.[1][2][4] | |
| ¹³C NMR | Carboxylic Carbonyl (C=O) | 160 - 185 | Singlet | Most downfield signal.[1][3] |
| Pyrazine Carbons (C-2, C-3, C-5, C-6) | 130 - 160 | Singlets | Specific shifts depend on substitution patterns. |
Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:
- Accurately weigh 10-20 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
2. Instrumentation and Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the TMS signal at 0.00 ppm.[6]
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.[7][8]
-
O-H Stretch: The hydroxyl group of the carboxylic acid exhibits a very broad and intense absorption band in the region of 2500-3300 cm⁻¹.[7][8] This significant broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[4][8]
-
C=O Stretch: The carbonyl group gives rise to a strong, sharp absorption peak. For a dimeric carboxylic acid, this band typically appears around 1700-1725 cm⁻¹.[7][8] Conjugation with the pyrazine ring may shift this absorption to a slightly lower wavenumber.
-
C-O Stretch: The stretching vibration of the carbon-oxygen single bond is expected in the 1210-1320 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, generally between 600-800 cm⁻¹.
Data Summary: IR Spectroscopy
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Sharp |
| Aromatic C=N Stretch | 1550 - 1580 | Medium-Strong | Sharp |
| C-O Stretch | 1210 - 1320 | Medium | Sharp |
| C-Cl Stretch | 600 - 800 | Medium-Strong | Sharp |
Experimental Protocol: IR Data Acquisition
1. Sample Preparation (ATR Method):
- Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid this compound sample directly onto the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
2. Instrumentation and Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
3. Data Processing:
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and provides structural clues through the analysis of its fragmentation patterns.
Molecular Ion and Isotopic Pattern
For this compound (C₅H₂Cl₂N₂O₂), the monoisotopic molecular weight is approximately 191.95 g/mol .[1] A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak (M⁺˙) caused by the two stable isotopes of chlorine: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of three peaks:[1]
-
M⁺˙: (containing two ³⁵Cl atoms) at m/z ≈ 192
-
(M+2)⁺˙: (containing one ³⁵Cl and one ³⁷Cl atom) at m/z ≈ 194
-
(M+4)⁺˙: (containing two ³⁷Cl atoms) at m/z ≈ 196
The relative intensities of these peaks will be approximately 9:6:1, providing a definitive signature for a dichlorinated compound.[1]
Key Fragmentation Pathways
The fragmentation of the molecular ion is governed by the stability of the resulting ions. Common fragmentation pathways for carboxylic acids include:[1]
-
Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond can lead to the formation of an acylium ion [M-17]⁺.
-
Loss of the Carboxyl Group (•COOH): Alpha-cleavage can result in the loss of the entire carboxylic acid group as a radical, yielding a prominent peak for the dichloropyrazinyl cation [M-45]⁺.
-
Decarboxylation (Loss of CO₂): Fragmentation can also occur via the loss of a neutral carbon dioxide molecule, giving the [M-44]⁺˙ ion.
-
Loss of Chlorine: Subsequent fragmentation can involve the loss of a chlorine atom (Cl•) or hydrogen chloride (HCl).
Data Summary: Mass Spectrometry
| m/z Value | Assignment | Notes |
| ~192, 194, 196 | [M]⁺˙, [M+2]⁺˙, [M+4]⁺˙ | Molecular ion cluster, characteristic 9:6:1 ratio.[1] |
| ~175, 177, 179 | [M-OH]⁺ | Loss of hydroxyl radical. |
| ~148, 150, 152 | [M-CO₂]⁺˙ | Loss of carbon dioxide. |
| ~147, 149, 151 | [M-COOH]⁺ | Loss of carboxyl radical.[1] |
Experimental Protocol: Mass Spectrometry Data Acquisition
1. Sample Preparation and Introduction:
- Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice as it provides separation prior to analysis. Alternatively, direct infusion via an electrospray ionization (ESI) source can be used.
2. Instrumentation and Acquisition:
-
Utilize a mass spectrometer capable of electron ionization (EI) for fragmentation analysis or ESI for soft ionization to primarily observe the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
3. Data Analysis:
-
Identify the molecular ion peak cluster and verify its isotopic pattern against the theoretical distribution for a C₅H₂Cl₂N₂O₂ species.
-
Analyze the major fragment ions to propose and confirm fragmentation pathways consistent with the known structure.
References
- 1. This compound|CAS 76537-42-3 [benchchem.com]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
A Technical Guide to the Historical Synthesis of Dichloropyrazine Derivatives: From Foundational Methods to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyrazine derivatives are a cornerstone in the synthesis of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Their unique electronic properties, stemming from the electron-deficient nature of the pyrazine ring, and the presence of two reactive chlorine atoms, make them exceptionally versatile building blocks.[3] These chlorine atoms can be selectively substituted through various reactions, including nucleophilic aromatic substitution (SNAr) and modern cross-coupling methodologies, allowing for the construction of complex molecular architectures.[3][4] This guide provides an in-depth exploration of the historical and foundational synthetic methods for preparing dichloropyrazine isomers, offering insights into the chemical principles that have driven their production and the evolution of these techniques over time.
Core Synthetic Strategies: A Historical Perspective
The synthesis of dichloropyrazines has evolved from classical, often harsh, methods to more refined and selective modern techniques. Historically, the main approaches can be categorized into several key strategies, each with its own set of advantages and limitations.
From Aminopyrazines: The Enduring Legacy of the Sandmeyer Reaction
One of the most classical and reliable methods for introducing chlorine atoms onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[5][6] This has been a cornerstone for the synthesis of dichloropyrazines, particularly the 2,5- and 2,6-isomers.
The general pathway involves the diazotization of an aminopyrazine with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This highly reactive intermediate is then treated with a copper(I) chloride catalyst to facilitate the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[5][7]
A prominent example is the synthesis of 2,5-dichloropyrazine from 2-aminopyrazine.[8] The initial step is the chlorination of 2-aminopyrazine to yield 5-chloro-2-aminopyrazine. This intermediate is then subjected to a Sandmeyer-type diazotization to replace the amino group with a second chlorine atom.
Causality Behind Experimental Choices:
-
Low Temperatures (-10°C to 0°C): The diazotization step is performed at low temperatures to ensure the stability of the diazonium salt, which can be explosive at higher temperatures.[9]
-
Strong Acid: A strong acid like concentrated HCl serves both as the solvent and the source of the chloride ions, as well as the catalyst for the formation of the nitrous acid from sodium nitrite.
-
Copper(I) Catalyst: The copper(I) salt is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction, facilitating the transfer of the chloride ion to the aryl radical.[6]
dot graph Sandmeyer_Reaction { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Caption: Generalized workflow for the Sandmeyer reaction in dichloropyrazine synthesis.
From Hydroxypyrazines (Pyrazinones): The Use of Potent Chlorinating Agents
Another historically significant route involves the conversion of hydroxypyrazines (which exist in equilibrium with their pyrazinone tautomers) into their chloro-derivatives using strong chlorinating agents. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are the most common reagents for this transformation.
This method is particularly useful for synthesizing 2,3- and 2,6-dichloropyrazines. For instance, 2,3-dihydroxypyrazine can be converted to 2,3-dichloropyrazine by treatment with a chlorinating agent like phosphorus oxychloride.[10] Similarly, a synthetic pathway for 2,6-dichloropyrazine starts with the formation of 2-hydroxypyrazine, which is then chlorinated.[11]
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly effective at converting hydroxyl groups on electron-deficient rings into chlorides. The reaction proceeds through a chlorophosphate intermediate, which is then displaced by a chloride ion.
-
Elevated Temperatures: These reactions often require heating to overcome the activation energy for the substitution.[12]
Caption: Conversion of hydroxypyrazines to dichloropyrazines.
From Saturated Heterocycles: The Piperazine Ring Opening and Rearrangement
A less common but historically interesting method for the synthesis of 2,3-dichloropyrazine starts from piperazine.[10] This multi-step process involves first reacting piperazine with phosgene to form N,N'-bis(chlorocarbonyl)piperazine. This intermediate is then subjected to high-temperature chlorination to yield 2,3-dichloropyrazine.[10] This method, while effective, involves hazardous reagents and harsh conditions, which has led to its decline in popularity for laboratory-scale synthesis.
From Pyrazine-N-Oxides: An Alternative Route to Halogenation
The use of pyrazine-N-oxides provides an alternative pathway for the synthesis of dichloropyrazines, often with different regioselectivity compared to the direct halogenation of the parent pyrazine.[13] The N-oxide functionality activates the pyrazine ring towards certain substitutions. For example, 3-chloropyrazine 1-oxide can be converted to 2,3-dichloropyrazine by heating with phosphorus oxychloride.[12] The N-oxide group is removed during the reaction.
Isomer-Specific Synthesis Protocols
The choice of synthetic route is often dictated by the desired isomer of dichloropyrazine. Below are detailed protocols for the historical synthesis of the three main isomers.
Synthesis of 2,5-Dichloropyrazine
A common and well-documented method for the synthesis of 2,5-dichloropyrazine proceeds from 2-aminopyrazine.[8][9]
Step 1: Synthesis of 5-chloro-2-aminopyrazine [8]
-
To a stirred solution of 2-aminopyrazine in an anhydrous solvent such as dichloromethane (DCM), add N-chlorosuccinimide (NCS) portion-wise.
-
Heat the reaction mixture (e.g., to 40°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up to isolate the 5-chloro-2-aminopyrazine.
Step 2: Synthesis of 2,5-Dichloropyrazine via Diazotization [9]
-
Dissolve 5-chloro-2-aminopyrazine in concentrated hydrochloric acid and cool the solution to -10°C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for an additional two hours.
-
Neutralize the reaction mixture with a base (e.g., 50% NaOH solution) and extract the product with an organic solvent like dichloromethane.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford 2,5-dichloropyrazine.[9]
Synthesis of 2,6-Dichloropyrazine
An industrial method for producing 2,6-dichloropyrazine involves building the pyrazine ring from acyclic precursors.[11]
Step 1: Preparation of 2-hydroxypyrazine
-
React methyl chloroacetate and glyoxal with an ammonia source in a cyclization reaction to prepare 2-hydroxypyrazine sodium salt.[11]
Step 2: Preparation of 2-chloropyrazine
-
React the 2-hydroxypyrazine sodium salt with phosphorus oxychloride, often with a catalyst such as N,N-dimethylaminopyridine, to yield 2-chloropyrazine.[11]
Step 3: Chlorination to 2,6-dichloropyrazine
-
Dissolve 2-chloropyrazine in a solvent like dimethylformamide (DMF) with a catalyst (e.g., triethylamine).
-
Introduce chlorine gas at an elevated temperature (e.g., 75-100°C).[11]
-
After the reaction is complete, the mixture is worked up by adding water, cooling to induce crystallization, and then filtering to obtain 2,6-dichloropyrazine.[11]
Synthesis of 2,3-Dichloropyrazine
A classical laboratory synthesis of 2,3-dichloropyrazine can be achieved from 3-chloropyrazine 1-oxide.[12]
-
Slowly add 3-chloropyrazine 1-oxide to phosphorus oxychloride at 60°C.
-
Once the addition is complete, heat the mixture at reflux for 60 minutes.
-
Cool the reaction mixture and carefully pour it onto a mixture of ice and solid sodium acetate.
-
Stir until all the ice has melted, then extract the product with dichloromethane.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography to yield 2,3-dichloropyrazine.[12]
Comparative Summary of Synthesis Methods
| Target Isomer | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| 2,5-Dichloropyrazine | 2-Aminopyrazine | NCS, NaNO₂, HCl, CuCl | Low temperature for diazotization | Well-established, reliable | Multi-step, uses diazonium salts | [8][9] |
| 2,6-Dichloropyrazine | Methyl chloroacetate, Glyoxal | POCl₃, Cl₂, Triethylamine | Elevated temperatures | Utilizes cheap raw materials | Multi-step, uses hazardous reagents | [11] |
| 2,3-Dichloropyrazine | 3-Chloropyrazine 1-oxide | POCl₃ | Reflux | Good for specific isomer | Requires N-oxide precursor | [12] |
| 2,3-Dichloropyrazine | Piperazine | Phosgene, Cl₂ | High temperature | From a simple starting material | Uses highly toxic phosgene, harsh conditions | [10] |
Modern Context: The Role of Dichloropyrazines as Synthetic Platforms
While the historical methods focus on the construction of the dichloropyrazine core, their true value in modern chemistry lies in their utility as versatile synthetic intermediates.[3][4] The two chlorine atoms can be selectively functionalized, often leveraging their differential reactivity. This allows for the sequential introduction of various substituents.
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), have revolutionized the use of dichloropyrazines.[4][14] These methods offer high functional group tolerance and allow for the creation of large libraries of complex pyrazine derivatives for drug discovery and materials science.[4][15]
Caption: Sequential functionalization of dichloropyrazines using modern cross-coupling reactions.
Conclusion
The historical synthesis of dichloropyrazine derivatives showcases a rich history of chemical innovation, from the application of classical named reactions like the Sandmeyer to the development of specific industrial processes. While some of these older methods involve harsh conditions and hazardous reagents, they laid the essential groundwork for producing these invaluable chemical building blocks. Today, these historically significant molecules are pivotal starting materials in modern synthetic chemistry, enabling the rapid and efficient construction of novel compounds with significant potential in medicine and technology. Understanding these foundational synthetic routes provides crucial context and a deeper appreciation for the versatility and enduring importance of the dichloropyrazine scaffold.
References
- 1. irjmets.com [irjmets.com]
- 2. The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds-ZCPC [en.zcpc.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Page loading... [guidechem.com]
- 9. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 10. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
- 11. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]
- 12. 2,3-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 13. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 5,6-Dichloropyrazine-2-carboxylic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,6-Dichloropyrazine-2-carboxylic acid (CAS No. 76537-42-3), a key intermediate in the fields of pharmaceutical and agrochemical research. We will delve into its commercial availability, key chemical properties, and its versatile applications as a building block in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction: The Strategic Importance of this compound
This compound is a heterocyclic compound featuring a pyrazine ring substituted with two chlorine atoms and a carboxylic acid group.[1] This unique combination of functional groups makes it a highly valuable and reactive intermediate for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group activates the pyrazine ring, influencing its reactivity and providing multiple sites for chemical modification.
The pyrazine moiety itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Consequently, this compound serves as a crucial starting material for the development of novel therapeutic agents and agrochemicals.[1]
Commercial Availability and Supplier Landscape
This compound is commercially available from a variety of chemical suppliers globally, catering primarily to the research and development market. It is typically offered in quantities ranging from milligrams to kilograms. When sourcing this compound, it is crucial to verify the CAS number (76537-42-3) to ensure the correct isomer is being purchased.
Table 1: Prominent Global Suppliers of this compound
| Supplier | Region(s) Served | Typical Purity | Notes |
| Alchem Pharmtech, Inc. | United States | >97% | Offers various pack sizes from 1g to 1kg.[2] |
| Synthonix Inc. | United States | Not specified | A supplier of research chemicals.[2] |
| A.J Chemicals | India | Not specified | A key supplier based in India.[2] |
| BLD Pharm | China | >95% | Offers various pack sizes and related derivatives. |
| Key Organics | United Kingdom | >97% | Provides detailed product information and pricing.[3] |
| Angene International Limited | China | Not specified | A global supplier with a wide range of chemical products.[4] |
| Sunway Pharmaceutical Technology | China | >97% | Provides catalog prices for various quantities. |
Note: This is not an exhaustive list, and availability and purity may vary. Researchers should always request a certificate of analysis for lot-specific data.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 76537-42-3 | [1][2] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 192.99 g/mol | [1][2] |
| Appearance | Typically a white to off-white or yellow powder/solid | General Supplier Data |
| Storage Conditions | 2-8°C, under an inert atmosphere | [1] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is characterized by its simplicity. A key feature is the highly deshielded carboxylic acid proton (-COOH), which typically appears as a broad singlet in the downfield region of 10-13 ppm.[1] The remaining proton on the pyrazine ring will also be present.
-
¹³C-NMR : The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon is the most deshielded, typically appearing in the 160-185 ppm range.[1]
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the carboxylic acid's hydroxyl group, typically in the 2500–3300 cm⁻¹ range, indicative of strong hydrogen bonding.
-
A strong and sharp absorption band for the C=O stretch of the carbonyl group is expected between 1700–1750 cm⁻¹.
-
Safety, Handling, and Storage
General Safety Precautions:
-
Hazard Statements (Anticipated) : Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.[5]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Storage at 2-8°C under an inert atmosphere is recommended to maintain its stability.[1]
Researchers must consult the supplier-specific Safety Data Sheet (SDS) upon purchase for detailed and accurate safety information.
Synthetic Routes and Key Reactions
This compound is a versatile building block, and its reactivity is dominated by the carboxylic acid group and the two chlorine atoms on the pyrazine ring.
General Synthetic Strategies
The synthesis of dichlorinated pyrazine carboxylic acids often involves a multi-step process that can include:
-
Pyrazine Ring Formation : The core pyrazine ring can be constructed through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1]
-
Oxidation : A precursor with a methyl or other oxidizable group on the pyrazine ring can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate.
-
Chlorination : The pyrazine ring can be chlorinated using various chlorinating agents. The regioselectivity of this step is crucial.
Key Reactions of this compound
The presence of multiple reactive sites allows for a variety of subsequent transformations:
-
Reactions at the Carboxylic Acid Group :
-
Esterification : The carboxylic acid can be readily converted to its corresponding esters by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification).[1]
-
Amide Formation : Activation of the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with an amine is a common method to form amides. This is a key step in the synthesis of many biologically active molecules.
-
-
Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Atoms : The chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic attack. This allows for the introduction of a wide range of substituents, such as amines, alkoxides, and thiols. The two chlorine atoms may have different reactivities, allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions :
-
Suzuki-Miyaura Coupling : This reaction is a powerful tool for forming carbon-carbon bonds by coupling the dichloropyrazine with boronic acids in the presence of a palladium catalyst and a base. This allows for the introduction of aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing an alternative to traditional SNAr for introducing amino groups.
-
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value target molecules.
A Building Block for Bioactive Molecules
The pyrazine core is a key component of numerous pharmaceuticals. For instance, the anti-tuberculosis drug Pyrazinamide is a simple pyrazine carboxamide. More complex derivatives of pyrazine are being investigated for a wide range of therapeutic areas. The ability to introduce diverse functionalities onto the this compound scaffold through the reactions described above allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new compound series.
Derivatives of dichloropyrazines are also important intermediates in the synthesis of antiviral agents. For example, the synthesis of Favipiravir, a broad-spectrum antiviral drug, involves intermediates derived from dichloropyrazines.
Role in Agrochemical Development
In the agrochemical sector, chlorinated pyrazine derivatives are utilized in the development of herbicides and plant growth regulators.[1] The specific substitution pattern of the pyrazine ring is critical for achieving selective biological activity, allowing for the development of products that target specific weeds or pests while being safe for crops.
Experimental Protocol: A Representative Amide Coupling Reaction
The following is a generalized, illustrative protocol for the synthesis of an amide from this compound. Researchers should adapt and optimize this protocol for their specific amine and experimental setup.
Objective : To synthesize N-benzyl-5,6-dichloropyrazine-2-carboxamide.
Materials :
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure :
-
Activation of the Carboxylic Acid :
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Formation :
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
-
Work-up and Purification :
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-benzyl-5,6-dichloropyrazine-2-carboxamide.
-
Causality : The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent nucleophilic acyl substitution by the amine. The base (triethylamine) is used to neutralize the HCl generated during the reaction.
Visualization of Synthetic Pathways
The following diagrams illustrate the key structural features and a representative synthetic transformation of this compound.
Caption: Chemical structure and key identifiers of this compound.
Caption: A generalized workflow for the synthesis of amides from this compound.
Conclusion
This compound is a strategically important and commercially available building block for chemical synthesis. Its dichlorinated pyrazine core, coupled with a carboxylic acid functional group, provides a versatile platform for the development of novel compounds with potential applications in both the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling is paramount for its successful application in research and development. This guide has provided a foundational overview to assist scientists in leveraging the synthetic potential of this valuable intermediate.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5,6-Dichloropyrazine-2-carboxylic Acid
Introduction: The Significance of Functionalized Pyrazine Carboxylic Acids
Pyrazine-2-carboxylic acid and its derivatives are key heterocyclic motifs in medicinal chemistry and materials science. This scaffold is present in numerous FDA-approved drugs and biologically active compounds, valued for its role as a pharmacophore and its ability to participate in crucial intermolecular interactions. The strategic functionalization of the pyrazine core is paramount for modulating the physicochemical and pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthesis of complex pyrazine derivatives from readily available halogenated precursors.[1]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental protocols for the palladium-catalyzed cross-coupling of 5,6-dichloropyrazine-2-carboxylic acid. We will delve into Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering detailed, step-by-step methodologies. A central focus will be on the causality behind experimental choices, addressing the challenges of regioselectivity and the compatibility of the carboxylic acid functionality.
Mechanistic Rationale: Navigating Regioselectivity and Functional Group Compatibility
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, proceeding through a well-established catalytic cycle.[2]
The Catalytic Cycle
The general mechanism involves three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. The rate of this step is influenced by the bond strength of the carbon-halogen bond (C-I > C-Br > C-Cl) and the electronic nature of the aryl halide.[3]
-
Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin, or terminal alkyne) transfers its organic group to the palladium center. This step is often facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
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// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)-X L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; PdII_Coupling [label="Ar-Pd(II)-R L_n", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="R-M"]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Pd0 [label="Ar-R"]; } .dot Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Regioselectivity in this compound
The substrate possesses two chlorine atoms at the C-5 and C-6 positions. The regioselectivity of the first cross-coupling reaction is dictated by the electronic environment of the pyrazine ring. The carboxylic acid group at C-2 is a potent electron-withdrawing group, which deactivates the adjacent C-6 position and activates the C-5 position towards oxidative addition. Therefore, mono-functionalization is anticipated to occur selectively at the C-5 position.
The Role of the Carboxylic Acid Group
The presence of a carboxylic acid presents a potential complication, as it can be deprotonated by the base required for the catalytic cycle. This can lead to solubility issues with the resulting carboxylate salt. Two primary strategies can be employed:
-
Protection-Free Approach: This is often feasible and more atom-economical. It requires the use of at least one extra equivalent of base to neutralize the acidic proton. Careful selection of the solvent system is crucial to maintain the solubility of the carboxylate salt.
-
Protecting Group Strategy: The carboxylic acid can be protected, for example, as a methyl or ethyl ester, prior to the cross-coupling reaction. Following the coupling, the ester is saponified to regenerate the carboxylic acid. This approach can circumvent solubility issues and may lead to cleaner reactions and simpler purification.
Experimental Protocols
Safety Precautions: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents used are potentially hazardous; consult the Safety Data Sheets (SDS) for each chemical before use.
Optional Preliminary Step: Esterification of this compound
This protocol describes a standard Fischer esterification.
Materials:
-
This compound
-
Methanol (or Ethanol), anhydrous
-
Sulfuric acid, concentrated
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (or ethanol) (0.2-0.5 M), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the corresponding ester, which can be used in the subsequent coupling reactions without further purification.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the C-C bond formation between this compound and a variety of aryl- or heteroarylboronic acids.
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// Nodes start [label="Combine Reactants:\n- this compound (1.0 eq)\n- Boronic Acid (1.1-1.2 eq)\n- Base (3.0-4.0 eq)\n- Pd Catalyst (1-5 mol%)\n- Ligand (2-10 mol%)", fillcolor="#FFFFFF", fontcolor="#202124"]; degas [label="Degas with N2/Ar", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat Reaction\n(e.g., 80-110 °C or Microwave)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC/LC-MS", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Workup:\n- Dilute with solvent\n- Acidify to pH 3-4\n- Extract with organic solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purification:\n- Dry over Na2SO4\n- Concentrate\n- Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="5-Aryl-6-chloropyrazine-2-carboxylic acid", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> degas; degas -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> heat [label="Incomplete"]; workup -> purify; purify -> product; } .dot Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials & Reagents:
| Reagent | Stoichiometry | Catalyst/Ligand System A | Catalyst/Ligand System B | Base | Solvent System |
| This compound | 1.0 eq | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2-4 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) |
| Aryl/Heteroarylboronic Acid | 1.1 - 1.2 eq | --- | SPhos (4-8 mol%) | K₃PO₄ | Toluene/H₂O (5:1) |
| Base | 3.0 - 4.0 eq | --- | --- | Cs₂CO₃ | DMF/H₂O (4:1) |
Procedure:
-
In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine this compound (1.0 eq), the boronic acid (1.1-1.2 eq), the chosen base (3.0-4.0 eq), palladium catalyst, and ligand (if applicable).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120-150 °C) for a shorter duration (15-60 minutes).[4][5][6][7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.
-
Acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Separate the layers and extract the aqueous phase with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol details the formation of a C(sp²)-C(sp) bond between the pyrazine core and a terminal alkyne.[8]
Materials & Reagents:
| Reagent | Stoichiometry | Catalyst System | Co-catalyst | Base | Solvent |
| This compound | 1.0 eq | Pd(PPh₃)₂Cl₂ (2-5 mol%) | CuI (1-3 mol%) | Triethylamine (TEA) | DMF or Toluene |
| Terminal Alkyne | 1.2 - 1.5 eq | Pd(OAc)₂ (2-4 mol%) + Xantphos (4-8 mol%) | --- | Diisopropylamine (DIPA) | --- |
| Base | 3.0 - 4.0 eq | --- | --- | --- | --- |
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the palladium catalyst, ligand (if using a two-component system), and copper(I) iodide (if applicable).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent, followed by the base (e.g., triethylamine) and the terminal alkyne (1.2-1.5 eq).
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS. The reaction is often complete within 2-24 hours.
-
After completion, dilute the reaction mixture with ethyl acetate and water.
-
Acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Extract the product into the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is for the formation of a C-N bond between the pyrazine and a primary or secondary amine.[9]
Materials & Reagents:
| Reagent | Stoichiometry | Catalyst/Ligand System A | Catalyst/Ligand System B | Base | Solvent |
| This compound | 1.0 eq | Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ (2-4 mol%) | NaOtBu | Toluene |
| Amine (Primary or Secondary) | 1.1 - 1.3 eq | Xantphos (2-6 mol%) | RuPhos (4-8 mol%) | K₃PO₄ | Dioxane |
| Base | 3.0 - 4.0 eq | --- | --- | Cs₂CO₃ | --- |
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
-
Add the this compound (1.0 eq) and the amine (1.1-1.3 eq).
-
Add the anhydrous, degassed solvent.
-
Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, add water, and acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Optional Final Step: Saponification of the Ester
If the ester protection strategy was employed, the final step is to hydrolyze the ester back to the carboxylic acid.
Materials:
-
Substituted pyrazine-2-carboxylic acid ester
-
Methanol or Ethanol
-
Aqueous NaOH or LiOH (e.g., 1-3 M)
-
Aqueous HCl (e.g., 1-3 M)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of methanol (or ethanol) and aqueous NaOH or LiOH (2-4 eq).[10][11]
-
Stir the mixture at room temperature or gently heat (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexanes or diethyl ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 3-4 with aqueous HCl. A precipitate may form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid product.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-promoted Suzuki reactions of aryl chlorides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Leveraging 5,6-Dichloropyrazine-2-carboxylic Acid as a Scaffold for Novel Antimicrobial Agents
An Application Guide for Researchers
Introduction: A Versatile Scaffold in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The traditional antibiotic pipeline has slowed, demanding innovative strategies to identify and optimize lead compounds.[2] Heterocyclic compounds, particularly those containing the pyrazine ring, have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties.[3][4][5]
5,6-Dichloropyrazine-2-carboxylic acid is a particularly attractive starting point for antimicrobial drug discovery. Its structure offers a trifecta of chemically tractable handles for modification: two reactive chlorine atoms and a carboxylic acid group.[6] This enables the systematic synthesis of diverse compound libraries, facilitating extensive Structure-Activity Relationship (SAR) studies aimed at enhancing potency, tuning selectivity, and improving drug-like properties.[7]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound in a typical antimicrobial discovery workflow. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, from initial screening to preliminary in vivo evaluation.
Compound Profile and Handling
This compound is a research-grade chemical intermediate that serves as a versatile building block.[6] Proper handling and storage are critical for maintaining its integrity.
| Property | Value | Reference |
| CAS Number | 76537-42-3 | [8] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [6][8] |
| Molecular Weight | 192.99 g/mol | [6][8] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [8] |
Causality Behind Storage Conditions: The recommendation for storage under an inert atmosphere at 2-8°C is to prevent potential degradation from atmospheric moisture and heat, ensuring the compound's purity and reactivity for subsequent synthetic modifications.
Foundational Antimicrobial Screening: Establishing a Baseline
The first crucial step is to quantify the intrinsic antimicrobial activity of the parent scaffold. This establishes a baseline against which all future derivatives will be compared. Broth microdilution is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), providing precise, quantitative data.[9][10][11]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Principle of Causality: This assay directly measures the potency of a compound by challenging a standardized number of bacteria with a range of compound concentrations. The clear endpoint (no growth) provides a reproducible and quantitative measure of bacteriostatic activity. The use of standardized inocula and media (as recommended by CLSI or EUCAST) is a self-validating control, ensuring that results are comparable across different experiments and labs.[9]
Materials:
-
This compound
-
DMSO (for stock solution)
-
Sterile 96-well microtiter plates[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Resazurin sodium salt solution (optional, for colorimetric endpoint)
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Mix thoroughly by pipetting up and down. This creates a 1:2 dilution.
-
Transfer 100 µL from the first column to the second, mix, and continue this 2-fold serial dilution across the plate, typically to column 10. Discard 100 µL from column 10.
-
Controls: Column 11 should serve as a positive control (broth + bacteria, no compound) and column 12 as a negative control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well from columns 1 to 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). If using resazurin, add 20 µL to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells; the MIC is the lowest concentration where the blue color is retained.[9]
Data Presentation:
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| This compound | >128 | >128 |
| Derivative 1A | 32 | 64 |
| Derivative 1B | 8 | 16 |
| Vancomycin (Control) | 1 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Lead Optimization via Derivative Synthesis
The initial screening will likely show that the parent scaffold has weak or no activity. The next phase involves chemical modification to explore the SAR and enhance potency. Converting the carboxylic acid to an amide is a common and highly effective strategy, allowing for the introduction of diverse chemical functionalities.[12][13][14]
Workflow for Derivative Synthesis and Screening
Caption: Workflow for Synthesis and Evaluation of Pyrazine Amide Derivatives.
Protocol 3.1: Synthesis of N-substituted-5,6-dichloropyrazine-2-carboxamides
This protocol describes a general method for converting the carboxylic acid into a diverse library of amides.
Principle of Causality: The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride, is essential to drive the subsequent reaction with an amine.[14][15] The amine acts as a nucleophile, attacking the activated carbonyl carbon to form a stable amide bond. This robust reaction is foundational to combinatorial chemistry and allows for the systematic exploration of how different substituents impact biological activity.[16]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or 2,4,6-trichlorobenzoyl chloride (TCBC)[15]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A library of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base like TEA (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-substituted-5,6-dichloropyrazine-2-carboxamide derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Elucidating the Mechanism of Action (MoA)
Once potent derivatives are identified, understanding their mechanism of action (MoA) is a critical step in the drug development process.[17] It helps in predicting potential resistance mechanisms and provides a rationale for further optimization.
Workflow for Target Identification
Caption: A Hierarchical Approach to Identifying the Cellular Target of an Antimicrobial.
Protocol 4.1: Spontaneous Resistant Mutant Generation and Genomic Analysis
This genetic approach identifies a compound's target by analyzing the mutations that allow bacteria to survive in its presence.
Principle of Causality: The basis for this technique is Darwinian selection. When a large bacterial population is exposed to a selective pressure (the antimicrobial compound), rare, spontaneously occurring mutants that are less susceptible may survive and replicate.[18] These resistance-conferring mutations are often located within the gene encoding the direct molecular target of the compound, or in genes involved in its transport or efflux.[19] Whole-genome sequencing allows for an unbiased comparison between the resistant mutant and the susceptible parent, pinpointing the specific genetic changes responsible for resistance.[18]
Materials:
-
Potent derivative of this compound
-
Susceptible bacterial strain
-
Agar plates containing 4x to 8x the MIC of the compound
-
Sterile broth and culture tubes
-
DNA extraction kit
-
Access to Next-Generation Sequencing (NGS) services
Procedure:
-
Mutant Selection: Grow a large culture of the susceptible bacterial strain to late-log phase (approx. 10⁹ CFU/mL).
-
Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) onto agar plates containing the test compound at a concentration several times its MIC.
-
Incubate the plates for 48-72 hours, or until resistant colonies appear.
-
Resistance Confirmation: Pick several isolated colonies and re-streak them on both antibiotic-free and antibiotic-containing plates to confirm the resistance phenotype.
-
MIC Shift Verification: Grow the confirmed resistant mutants in broth and perform a standard MIC assay (Protocol 2.1) to quantify the fold-increase in resistance compared to the original (wild-type) strain.
-
Genomic DNA Extraction: For each confirmed, stable mutant and the parent wild-type strain, grow an overnight culture in antibiotic-free broth. Extract high-quality genomic DNA using a commercial kit.
-
Whole-Genome Sequencing (WGS): Submit the genomic DNA samples for WGS.
-
Bioinformatic Analysis: Compare the genome sequence of each mutant to the wild-type parent sequence to identify Single Nucleotide Polymorphisms (SNPs), insertions, or deletions. Mutations that appear consistently across multiple independently isolated mutants are strong candidates for being the cause of resistance and thus point towards the drug's target or mechanism.
Preliminary In Vivo Efficacy Assessment
Demonstrating that a compound is effective in a living system is a pivotal milestone. The murine thigh infection model is a well-established and highly informative model for evaluating the in vivo activity of antibacterial agents against Gram-negative and Gram-positive pathogens.[20][21]
Principle of Causality: In vitro susceptibility tests are crucial but do not account for the complex host-pathogen-drug interactions, including pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics.[20][22] An animal model bridges this gap by assessing if a compound can achieve sufficient concentration at the site of infection to exert a therapeutic effect (i.e., reduce the bacterial burden) without causing overt toxicity to the host.[23][24]
Protocol 5.1: Murine Thigh Infection Model
Materials:
-
Lead antimicrobial compound
-
Immunocompetent or neutropenic mice (strain dependent on study design)
-
Log-phase culture of the target bacterial pathogen
-
Vehicle for drug administration (e.g., saline, PEG400)
-
Anesthetic and euthanasia supplies
-
Tissue homogenizer
Procedure:
-
Infection Induction: Anesthetize the mice. Inject a standardized inoculum (e.g., 10⁶ CFU in 0.1 mL) of the bacterial pathogen directly into the thigh muscle.
-
Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer the test compound to groups of mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-treated control group.
-
Dosing Regimen: Administer the compound at various doses based on pre-determined tolerability studies. Dosing can be a single administration or multiple doses over the study period (e.g., 24 hours).
-
Endpoint Analysis: At the end of the treatment period (e.g., 24 hours post-infection), humanely euthanize the mice.
-
Bacterial Load Determination: Aseptically excise the infected thigh muscle. Weigh the tissue and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate onto appropriate agar to enumerate the number of viable bacteria.
-
Data Analysis: Calculate the bacterial load as log₁₀ CFU per gram of tissue. Compare the bacterial counts in the treated groups to the vehicle control group. A statistically significant reduction (e.g., ≥ 2-log₁₀ CFU) is typically considered evidence of in vivo efficacy.[20]
References
- 1. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. pew.org [pew.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|CAS 76537-42-3 [benchchem.com]
- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microchemlab.com [microchemlab.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Current Strategies for Antimicrobial Discovery | Microbiology [courses.lumenlearning.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 20. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 5,6-Dichloropyrazine-2-carboxylic acid
Introduction: The Versatile Pyrazine Core in Modern Chemistry
Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] Their unique electronic properties and ability to participate in a variety of chemical transformations make them privileged structures in the design of novel functional molecules. Among these, 5,6-Dichloropyrazine-2-carboxylic acid stands out as a highly valuable and versatile building block. The presence of two reactive chlorine atoms, activated by the electron-deficient nature of the pyrazine ring and further influenced by the carboxylic acid moiety, makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting SNAr reactions on this compound, offering detailed protocols, mechanistic insights, and practical considerations for the synthesis of a diverse range of pyrazine derivatives.
Mechanistic Insights: Understanding the SNAr Reaction on the Pyrazine Scaffold
The SNAr reaction is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring. Unlike electrophilic aromatic substitution, which is challenging on electron-deficient rings like pyrazine, SNAr proceeds readily when the ring is substituted with good leaving groups (such as halogens) and activating electron-withdrawing groups.[1][6]
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[6][7][8] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[7] For the purpose of this guide, we will consider the classical two-step pathway, which provides a robust framework for understanding reactivity and regioselectivity.
In the case of this compound, the pyrazine nitrogen atoms and the carboxylic acid group act as powerful electron-withdrawing groups, significantly activating the C5 and C6 positions for nucleophilic attack. This activation facilitates the formation of the resonance-stabilized Meisenheimer intermediate, which is the rate-determining step of the reaction.[9]
Regioselectivity: The Directing Effect of the Carboxylic Acid Group
A key consideration in the functionalization of this compound is the regioselectivity of the substitution. The electronic nature of the substituent at the 2-position of a dichloropyrazine ring plays a crucial role in directing the incoming nucleophile. Studies on substituted 3,5-dichloropyrazines have shown that electron-withdrawing groups (EWGs) at the 2-position preferentially direct nucleophilic attack to the 5-position.[10][11][12] The carboxylic acid group in this compound is a strong EWG. Therefore, it is anticipated that the initial nucleophilic substitution will predominantly occur at the C6 position, para to the carboxylic acid, due to superior resonance stabilization of the negative charge in the Meisenheimer intermediate.
Figure 1: Generalized workflow for the nucleophilic aromatic substitution on this compound.
Experimental Protocols
The following protocols are designed to be adaptable for a range of nucleophiles. It is crucial to monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, benzylamine)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent (DMF or DMSO).
-
Add the amine (1.1 - 1.5 equivalents) to the solution.
-
Add the base (2.0 - 3.0 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with 1M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like TEA or DIPEA is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive amines.
Protocol 2: Substitution with Alkoxides
This protocol outlines the reaction with alkoxides, typically generated in situ from the corresponding alcohol and a strong base.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, tert-butanol)
-
Strong base: Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or the corresponding alcohol)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, carefully add the strong base (1.1 - 1.5 equivalents) to the anhydrous alcohol at 0 °C to generate the alkoxide.
-
Once the base has fully reacted (cessation of gas evolution for NaH), add a solution of this compound (1.0 equivalent) in the same alcohol or THF.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the excess alcohol under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or silica gel chromatography.
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the alcohol and form the more nucleophilic alkoxide.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the strong base and the alkoxide.
Protocol 3: Thiolation Reactions
This protocol details the introduction of a sulfur nucleophile.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and the anhydrous solvent.
-
Add the base (1.5 equivalents) portion-wise to the stirred solution at room temperature to form the thiolate.
-
After stirring for 15-30 minutes, add this compound (1.0 equivalent).
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.
-
Quench the reaction with water and acidify with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary and Comparison
The following table provides a general overview of expected reaction conditions and outcomes for the monosubstitution on this compound with various nucleophiles. Please note that yields are highly dependent on the specific nucleophile and optimization of reaction conditions.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Amines | Morpholine | TEA/DIPEA | DMF/DMSO | 80 - 120 | 60 - 90% |
| Aniline | K2CO3 | DMF | 100 - 140 | 40 - 75% | |
| Alkoxides | Sodium Methoxide | NaH | Methanol/THF | 25 - 60 | 70 - 95% |
| Potassium tert-butoxide | t-BuOK | t-Butanol/THF | 25 - 80 | 50 - 85% | |
| Thiols | Thiophenol | K2CO3 | Acetonitrile | 25 - 82 | 75 - 95% |
Visualization of Experimental Workflow
Figure 2: A generalized experimental workflow for SNAr reactions.
Conclusion
This compound is a highly valuable substrate for nucleophilic aromatic substitution reactions, providing a gateway to a wide range of functionalized pyrazine derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, chemists can effectively leverage this building block in the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 5,6-Dichloropyrazine-2-carboxylic Acid in Modern Pharmaceutical Synthesis
Introduction: 5,6-Dichloropyrazine-2-carboxylic acid is a pivotal heterocyclic intermediate, highly valued in both pharmaceutical and agrochemical research and development.[1] Its strategic importance stems from a unique molecular architecture: a pyrazine core rendered electron-deficient by two nitrogen atoms and further functionalized with three potent electron-withdrawing groups—two chlorine atoms and a carboxylic acid. This electronic profile endows the molecule with versatile reactivity, making it an exceptional building block for constructing complex, biologically active compounds.[1] This guide provides an in-depth exploration of its chemical properties, reactivity, and its application in pharmaceutical synthesis, complete with detailed protocols for its derivatization.
Physicochemical Properties and Structural Data
A foundational understanding of a chemical intermediate begins with its basic properties. This compound is a stable compound that serves as a versatile scaffold for further chemical modification.
| Identifier | Value |
| CAS Number | 76537-42-3[1] |
| Molecular Formula | C₅H₂Cl₂N₂O₂[1] |
| Molecular Weight | 192.99 g/mol [1] |
| IUPAC Name | This compound |
| Appearance | White to off-white powder/crystal |
The Chemistry of Reactivity: A Tale of Two Moieties
The synthetic utility of this compound is dictated by two primary reactive centers: the electron-deficient dichloropyrazine ring and the carboxylic acid group.[1] Understanding the interplay of these features is crucial for designing successful synthetic strategies.
The Electron-Deficient Pyrazine Core & Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient. This characteristic is significantly amplified by the presence of the two chlorine atoms and the carboxylic acid group.[1] This pronounced electron deficiency makes the pyrazine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a key reaction for its derivatization.
Regioselectivity: Computational studies and experimental evidence have established a clear regioselectivity pattern. The electron-withdrawing carboxylic acid group at the C-2 position strongly activates the pyrazine ring for nucleophilic attack, particularly at the C-5 position. Consequently, the chlorine atom at C-5 is significantly more labile and reactive towards nucleophiles than the chlorine at C-6.[1] This differential reactivity allows for selective, stepwise functionalization of the molecule.
A wide array of nucleophiles, including ammonia, primary and secondary amines, and alkoxides, can be used to displace the C-5 chlorine, typically under mild to moderate heating in a polar aprotic solvent like DMF or an alcohol.[1]
Caption: Regioselective SNAr at the C-5 position.
The Carboxylic Acid Moiety: A Gateway to Amides and Esters
The carboxylic acid group at C-2 provides a second, independent handle for chemical modification, most commonly through the formation of esters and amides. These transformations are fundamental in medicinal chemistry for modulating properties like solubility, cell permeability, and target engagement.
-
Esterification: Standard Fischer esterification can be achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[1]
-
Amide Formation: Amide bond formation is critical for creating many bioactive molecules, including potential anti-tubercular agents.[2] This typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The activated acyl chloride then readily reacts with a primary or secondary amine to form the desired amide. Modern peptide coupling reagents (e.g., HATU, HOBt/EDC) offer milder alternatives for this transformation.
Caption: Stepwise derivatization pathways.
Application in Pharmaceutical Synthesis: Case Studies
The versatile reactivity of this compound makes it a valuable precursor for a range of therapeutic agents.
Case Study 1: Scaffolds for Anti-Tuberculosis Agents
Pyrazinamide is a cornerstone first-line drug for treating tuberculosis. Its structural motif, the pyrazine carboxamide, continues to inspire the development of new anti-tubercular agents to combat drug-resistant strains.[2] this compound serves as an excellent starting point for generating libraries of novel pyrazine-2-carboxamides. The synthesis involves activating the carboxylic acid and reacting it with various substituted anilines or alkylamines to produce a diverse set of candidate molecules.[2] The chlorine atoms can be retained as key pharmacophoric features or further displaced to explore structure-activity relationships.
Case Study 2: Precursors for Antiviral Compounds
Halogenated pyrazine derivatives are prominent in antiviral drug discovery.[3] For example, Favipiravir, an RNA-dependent RNA polymerase inhibitor, features a fluorinated pyrazine ring. While Favipiravir itself is synthesized from different precursors, this compound provides a robust platform for developing other halogenated antiviral agents. The chlorine atoms can be exchanged for other halogens or nucleophiles to tune the electronic properties and biological activity of the final compound. Its derivatives have been investigated for activity against viruses such as human cytomegalovirus (HCMV).[4]
Case Study 3: Building Fused Heterocyclic Systems
The strategic placement of reactive sites allows this compound to be used in cyclization reactions to form fused heterocyclic systems. By reacting the C-5 position with a bifunctional nucleophile (e.g., a hydrazine or a diamine), the newly introduced group can subsequently react with the remaining chlorine at C-6 or the carboxylic acid group at C-2 to forge a new ring.[1] This strategy is employed to synthesize scaffolds like pyrazolo[3,4-b]pyrazines, which are of significant interest in medicinal chemistry for developing kinase inhibitors and other targeted therapies.[1]
Experimental Protocols
The following protocols are provided as validated, representative procedures for the key transformations discussed.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C-5
Objective: To synthesize a 5-amino-6-chloropyrazine-2-carboxylic acid derivative.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., Benzylamine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and DMF (approx. 10 mL per gram of starting material).
-
Add potassium carbonate (2.5 eq) to the suspension.
-
Add the amine (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 5-substituted derivative.
Trustworthiness Note: The use of a base (K₂CO₃) is crucial to neutralize the HCl formed during the substitution and to deprotonate the carboxylic acid, which can aid solubility and prevent side reactions.
Protocol 2: Synthesis of a 5,6-Dichloropyrazine-2-carboxamide
Objective: To convert the carboxylic acid into an amide, a key pharmacophore.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl Chloride
-
Dichloromethane (DCM), anhydrous
-
Amine of choice (e.g., Octylamine) (2.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Activation Step: In a flame-dried, N₂-purged flask, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then gently reflux for 2 hours until the suspension becomes a clear solution.
-
Cool the mixture and remove all volatile components (excess SOCl₂ and DCM) under reduced pressure to obtain the crude acyl chloride.
-
Coupling Step: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C under N₂.
-
In a separate flask, dissolve the amine (2.2 eq) and TEA (3.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude amide by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Causality Note: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the amine nucleophile. The excess amine and added base (TEA) are required to neutralize the HCl generated during the coupling reaction.
Analytical Characterization
Confirming the structure of this compound and its derivatives is essential. NMR spectroscopy is a primary tool for this purpose.
| Technique | Expected Observations for this compound |
| ¹H-NMR | A simple spectrum with two key signals: a singlet for the lone aromatic proton on the pyrazine ring and a broad singlet at a very downfield chemical shift (typically 10-13 ppm) for the carboxylic acid proton.[1] |
| ¹³C-NMR | Key signals include the carbonyl carbon of the carboxylic acid (most deshielded, ~160-185 ppm) and the carbons of the pyrazine ring, with their chemical shifts influenced by the attached chlorine and nitrogen atoms.[1] |
Conclusion
This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its well-defined and predictable reactivity, characterized by regioselective SNAr and versatile carboxylic acid chemistry, provides a reliable and efficient platform for the synthesis of diverse and novel pharmaceutical candidates. The protocols and principles outlined in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable intermediate in the pursuit of new therapeutic discoveries.
References
Application Notes and Protocols for Enzymatic Reactions Involving Pyrazine Carboxylic Acids
<_Step_2>
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine carboxylic acids are a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development. A key example is pyrazinamide (PZA), a first-line antitubercular drug.[1] The biological activity of many pyrazine carboxylic acid derivatives is dependent on enzymatic transformation. This guide provides an in-depth exploration of the key enzymatic reactions involving these compounds, with a primary focus on the activation of pyrazinamide. We will delve into the mechanisms of the principal enzymes involved, namely pyrazinamidase (PncA), xanthine oxidase, and aldehyde oxidase. Detailed, step-by-step protocols for essential in vitro assays are provided to enable researchers to investigate these enzymatic processes, screen for novel therapeutic agents, and understand mechanisms of drug resistance.
Introduction
The Significance of Pyrazine Carboxylic Acids in Drug Development
Pyrazine carboxylic acids and their derivatives are privileged scaffolds in drug design due to their unique physicochemical properties and ability to engage in various biological interactions. Their utility spans multiple therapeutic areas, but their most notable impact is in the fight against tuberculosis.
The Central Role of Pyrazinamide and its Bioactivation
Pyrazinamide is a cornerstone of modern combination therapy for tuberculosis, valued for its ability to eradicate persistent, non-replicating populations of Mycobacterium tuberculosis (Mtb).[2] PZA is a prodrug, meaning it is inactive until it is enzymatically converted to its active form, pyrazinoic acid (POA).[3][4] This bioactivation is a critical step for its antimycobacterial effect.[5] The acidic environment within the phagolysosomes of macrophages, where Mtb often resides, is thought to facilitate the accumulation of the active POA.[1][4]
Overview of Key Enzymes: PncA, Xanthine Oxidase, and Aldehyde Oxidase
The enzymatic landscape for pyrazine carboxylic acids is dominated by a few key players:
-
Pyrazinamidase (PncA): This bacterial enzyme is solely responsible for the conversion of PZA to POA, making it the gateway to PZA's therapeutic effect.[6]
-
Xanthine Oxidase (XO) and Aldehyde Oxidase (AO): These mammalian molybdo-flavoenzymes are involved in the metabolism of a wide range of nitrogenous heterocyclic compounds, including pyrazinoic acid.[7][8] They typically catalyze hydroxylation reactions, which are important for detoxification and excretion.[9]
Key Enzymes and Mechanisms
Pyrazinamidase (PncA): The Gateway to Pyrazinamide Activity
PncA is a cysteine amidohydrolase that catalyzes the hydrolysis of the amide bond in pyrazinamide to yield pyrazinoic acid and ammonia.[10][11]
2.1.1 Mechanism of Action: Hydrolysis of Pyrazinamide to Pyrazinoic Acid
The catalytic mechanism of PncA involves a catalytic triad of amino acid residues: Asp8, Lys96, and Cys138.[12][13] The reaction proceeds through a nucleophilic attack by the cysteine residue on the carbonyl carbon of the pyrazinamide amide group.[12]
2.1.2 Role of the Catalytic Triad (Asp8, Lys96, Cys138)
The precise roles of the catalytic triad residues are crucial for enzymatic activity.[13] Cys138 acts as the primary nucleophile, while Asp8 and Lys96 are thought to play roles in substrate binding, stabilization of the transition state, and proton transfer.[12][14]
2.1.3 Impact of Mutations on Drug Resistance
Mutations in the pncA gene are the primary cause of pyrazinamide resistance in M. tuberculosis.[15][16][17] These mutations can occur throughout the gene and often lead to a loss or significant reduction in PncA enzymatic activity, preventing the conversion of PZA to its active form.[4][18]
Caption: The catalytic cycle of Pyrazinamidase (PncA).
Molybdenum Hydroxylases: Xanthine Oxidase and Aldehyde Oxidase
In mammals, pyrazinoic acid and other pyrazine carboxylic acids are further metabolized by xanthine oxidase and aldehyde oxidase.[7]
2.2.1 Role in Metabolism of Pyrazinoic Acid
These enzymes catalyze the hydroxylation of the pyrazine ring, a key step in the metabolic clearance of these compounds. For example, pyrazinoic acid can be oxidized to 5-hydroxypyrazinoic acid.[19]
2.2.2 Regioselective Hydroxylation Reactions
The position of hydroxylation on the pyrazine ring is determined by the specific enzyme and the substitution pattern of the pyrazine carboxylic acid. This regioselectivity is an important consideration in drug design, as different metabolites can have different pharmacological or toxicological profiles.
Protocols for Studying Enzymatic Reactions
Protocol 1: Determination of PncA Activity using the Wayne Assay
The Wayne assay is a classic, qualitative colorimetric method to determine PncA activity in Mtb isolates.[20] It is often used as a screening tool for PZA resistance.[21]
3.1.1 Principle
This assay detects the production of pyrazinoic acid from pyrazinamide. In the presence of ferrous ammonium sulfate, pyrazinoic acid forms a pink-to-red colored complex, indicating PncA activity.[21][22]
3.1.2 Materials and Reagents
-
Pyrazinamidase agar medium (Dubos broth base with 1 mg/mL pyrazinamide and 2 mg/mL sodium pyruvate)
-
1% (w/v) ferrous ammonium sulfate solution (freshly prepared)
-
Sterile inoculation loops
-
Test tubes
-
Incubator at 37°C
-
Control strains: M. tuberculosis H37Rv (PncA positive) and M. bovis (PncA negative)
3.1.3 Step-by-Step Procedure
-
Prepare pyrazinamidase agar deeps in test tubes.
-
Using a sterile loop, heavily inoculate the surface of the agar with a visible amount of mycobacterial growth from a solid culture.
-
Incubate the tubes at 37°C for 4-7 days.
-
After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate solution to each tube.
-
Incubate at room temperature for 4 hours.
-
Observe the tubes for the development of a pink or red band in the agar.
3.1.4 Data Analysis and Interpretation
-
Positive Result: A pink to red color indicates the presence of pyrazinoic acid and, therefore, PncA activity (PZA susceptible).
-
Negative Result: No color change indicates the absence of PncA activity (PZA resistant).
Caption: Experimental workflow for the Wayne's Pyrazinamidase Assay.
Protocol 2: Spectrophotometric Assay for PncA Kinetics
A continuous spectrophotometric assay can be used for the quantitative analysis of PncA kinetics.[12]
3.2.1 Principle
This assay couples the production of ammonia from PZA hydrolysis to the glutamate dehydrogenase (GDH) reaction. The oxidation of NADH to NAD+ by GDH results in a decrease in absorbance at 340 nm, which is directly proportional to the rate of the PncA-catalyzed reaction.[12]
3.2.2 Materials and Reagents
-
Purified recombinant PncA enzyme
-
Pyrazinamide (substrate)
-
HEPES buffer (pH 7.5-8.0)
-
α-ketoglutarate
-
NADH
-
Glutamate dehydrogenase (GDH)
-
UV-Vis spectrophotometer
3.2.3 Step-by-Step Procedure
-
Prepare a reaction mixture containing HEPES buffer, α-ketoglutarate, NADH, and GDH in a cuvette.
-
Add a known concentration of PncA enzyme to the mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding various concentrations of pyrazinamide.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Repeat the assay with different substrate concentrations.
3.2.4 Calculation of Kinetic Parameters (Km, Vmax)
The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The kinetic parameters, Michaelis constant (Km), and maximum velocity (Vmax), can then be determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 3: Assay for Xanthine Oxidase/Aldehyde Oxidase Activity with Pyrazinoic Acid
The activity of XO and AO with pyrazinoic acid can be monitored using HPLC or spectrophotometric methods.
3.3.1 Principle
The enzymatic reaction can be followed by measuring the depletion of the pyrazinoic acid substrate or the formation of the hydroxylated product over time using reverse-phase HPLC. Alternatively, if the product has a distinct UV-Vis spectrum, a spectrophotometric assay can be developed.
3.3.2 Materials and Reagents
-
Commercially available xanthine oxidase or aldehyde oxidase (or liver S9 fractions)
-
Pyrazinoic acid
-
Phosphate buffer (pH 7.4)
-
HPLC system with a C18 column
-
Acetonitrile and water (HPLC mobile phase)
-
UV detector
3.3.3 Step-by-Step Procedure
-
Prepare a reaction mixture containing phosphate buffer and the enzyme.
-
Initiate the reaction by adding pyrazinoic acid.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acetonitrile or acid).
-
Analyze the samples by HPLC to quantify the amounts of substrate and product.
3.3.4 Data Analysis
Plot the concentration of the substrate and product as a function of time to determine the reaction rate. For kinetic analysis, perform the assay at different substrate concentrations.
Data Presentation and Visualization
Table 1: Kinetic Parameters of M. tuberculosis PncA for Pyrazinamide
| Parameter | Value | Reference |
| Km | 0.1 - 1.0 mM | [23] |
| kcat | 1 - 10 s⁻¹ | [23] |
| kcat/Km | 1 x 10³ - 1 x 10⁴ M⁻¹s⁻¹ | [23] |
Table 2: Substrate Specificity of Molybdenum Hydroxylases
| Enzyme | Substrate | Product |
| Xanthine Oxidase | Pyrazinoic Acid | 5-Hydroxypyrazinoic Acid |
| Aldehyde Oxidase | Pyrazine | 2-Hydroxypyrazine |
Troubleshooting and Considerations
-
Enzyme Stability: PncA and other enzymes can be unstable. Proper storage and handling are critical for reproducible results.
-
Substrate Solubility: Some pyrazine carboxylic acid derivatives may have limited solubility in aqueous buffers. The use of co-solvents like DMSO may be necessary, but their effect on enzyme activity should be evaluated.
-
Assay Interference: Compounds in crude extracts or biological samples can interfere with the assays. Appropriate controls are essential.
-
Inhibitor Screening: When screening for inhibitors, it is important to perform control experiments to rule out non-specific inhibition or assay interference.
Conclusion
The study of enzymatic reactions involving pyrazine carboxylic acids is fundamental to understanding the mechanism of action of important drugs like pyrazinamide and for the development of new therapeutic agents. The protocols and information provided in this guide offer a solid foundation for researchers to explore this fascinating area of biochemistry and drug discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 4. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 6. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scilit.com [scilit.com]
- 10. newtbdrugs.org [newtbdrugs.org]
- 11. High Resolution Crystal Structures of Streptococcus pneumoniae Nicotinamidase with Trapped Intermediates Provide Insights into Catalytic Mechanism and Inhibition by Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of a Novel pncA Mutation for Susceptibility to Pyrazinamide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mutations associated with pyrazinamide resistance in pncA of Mycobacterium tuberculosis complex organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China [frontiersin.org]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Metabolism of pyrazinamide and allopurinol in hereditary xanthine oxidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Wayne’s assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]
- 21. Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medrxiv.org [medrxiv.org]
- 23. EFFECT OF PYRAZINAMIDASE ACTIVITY ON PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Applications of 5,6-Dichloropyrazine-2-carboxamides: A Technical Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and diverse applications of 5,6-dichloropyrazine-2-carboxamides. This class of compounds has garnered significant interest due to its prevalence in molecules exhibiting a wide range of biological activities, from potent antimycobacterial and antiviral agents to promising herbicides. This guide offers an in-depth exploration of their synthesis, mechanisms of action, and protocols for their preparation and evaluation.
Introduction: The Chemical Versatility of the Pyrazine Core
The pyrazine ring is a privileged scaffold in medicinal and agricultural chemistry. Its electron-deficient nature and ability to participate in hydrogen bonding make it a key component in the design of various bioactive molecules. The introduction of dichloro-substituents at the 5- and 6-positions, combined with a carboxamide group at the 2-position, creates a versatile template for chemical modification, allowing for the fine-tuning of physicochemical and biological properties. This guide will delve into the synthetic pathways to access these valuable compounds and explore their significant applications.
Part 1: Synthesis of 5,6-Dichloropyrazine-2-carboxamides
The synthesis of 5,6-dichloropyrazine-2-carboxamides is a multi-step process that hinges on two key stages: the formation of the 5,6-dichloropyrazine-2-carboxylic acid precursor and the subsequent amide bond formation.
Synthesis of the Key Precursor: this compound
The synthesis of the this compound core is a critical initial step. A common and effective route begins with the commercially available 5-hydroxypyrazine-2-carboxylic acid.
Scientific Rationale:
The use of a starting material that already contains the pyrazine ring and the carboxylic acid group simplifies the overall synthetic sequence. The hydroxyl group at the 5-position can be readily converted to a chlorine atom, a common transformation in heterocyclic chemistry.
A robust method for this transformation involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reagents not only replace the hydroxyl group with a chlorine atom but can also simultaneously activate the carboxylic acid for subsequent reactions.
Diagram: Synthesis of this compound
Application Notes & Protocols: Leveraging 5,6-Dichloropyrazine-2-carboxylic Acid for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2][3] This guide provides a detailed technical overview of the strategic use of 5,6-Dichloropyrazine-2-carboxylic acid , a versatile and high-value chemical intermediate, for the rational design and synthesis of novel kinase inhibitors.[4] We will explore its chemical reactivity, provide detailed, field-proven synthetic protocols, and discuss the underlying mechanistic principles that make it an indispensable tool for researchers, scientists, and drug development professionals.
The Strategic Advantage of the this compound Scaffold
The utility of this compound as a foundational building block in kinase inhibitor synthesis stems from its distinct trifunctional chemical architecture. Understanding this architecture is key to exploiting its full potential.
-
The Carboxylic Acid Handle: This group serves as the primary anchor point for constructing the inhibitor. The vast majority of kinase inhibitors are designed to be ATP-competitive, and a significant portion of these achieve this by forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3] The carboxylic acid is readily converted into an amide, a classic bioisostere and hydrogen-bonding motif, through well-established coupling reactions.[5]
-
The Electron-Deficient Pyrazine Core: The pyrazine ring, further activated by the three electron-withdrawing groups (two chlorines and the carboxylic acid), is primed for nucleophilic aromatic substitution (SNAr).[4] This allows for the sequential and controlled introduction of various substituents that can be tailored to target specific pockets within the kinase active site, thereby driving potency and selectivity.
-
Differentiated Chlorine Atoms (C5 & C6): The two chlorine atoms act as reactive leaving groups for SNAr. Crucially, they exhibit different reactivity profiles. Computational and experimental studies have shown that nucleophilic attack occurs preferentially at the C-5 position.[4] This regioselectivity is attributed to the C-5 position having lower steric hindrance compared to the C-6 position, which is flanked by the other chlorine and a ring nitrogen.[4] This predictable reactivity allows for a directed synthetic strategy, building molecular complexity in a stepwise fashion.
Core Synthetic Workflow: From Building Block to Inhibitor
The synthesis of a kinase inhibitor using this scaffold typically follows a two-stage process: initial amide bond formation followed by one or more SNAr reactions to build out the final structure. This workflow provides a robust platform for creating diverse chemical libraries for screening and optimization.
Caption: General two-part synthetic workflow for kinase inhibitor synthesis.
Protocol I: Amide Coupling via Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions.[6] The carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent.
Causality: The choice of coupling reagent is critical. For electron-deficient amines, which are common in medicinal chemistry, standard reagents can be sluggish.[7] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are often effective.[5][7] They work by forming a highly reactive ester intermediate that is readily attacked by the amine nucleophile.[7]
Detailed Step-by-Step Protocol: Amide Formation
This protocol describes the coupling of this compound with a representative aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (e.g., 4-fluoroaniline) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)
Procedure:
-
Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add the aniline derivative (1.1 eq), followed by HATU (1.2 eq).
-
Base Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The base is crucial for deprotonating the amine and neutralizing the acid formed during the reaction.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and finally with saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol II: Nucleophilic Aromatic Substitution (SNAr)
With the amide in place, the next step is to displace one of the chlorine atoms on the pyrazine ring. This reaction introduces a key substituent that will often interact with solvent-exposed regions or specific sub-pockets of the kinase active site, which is a common strategy for building inhibitor selectivity.[2]
Causality: The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyrazine ring and the other substituents. The reaction typically requires heat and a base to facilitate the nucleophilic attack and subsequent elimination of the chloride ion.
Detailed Step-by-Step Protocol: SNAr Reaction
This protocol describes the reaction of the previously synthesized amide with a nucleophile.
Materials:
-
N-(4-fluorophenyl)-5,6-dichloropyrazine-2-carboxamide (from Protocol I) (1.0 eq)
-
Nucleophilic amine (e.g., morpholine) (1.5 eq)
-
Potassium Carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMSO, NMP, or Dioxane)
-
Reaction vessel, magnetic stirrer, condenser, heating mantle
Procedure:
-
Setup: In a round-bottom flask, combine the pyrazine carboxamide (1.0 eq), the nucleophilic amine (1.5 eq), and the base (K₂CO₃, 2.0 eq).
-
Solvent: Add anhydrous DMSO to dissolve the reagents (approx. 0.1-0.2 M concentration).
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is no longer observed (typically 6-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water. A precipitate of the product should form.
-
Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether or hexanes to remove non-polar impurities.
-
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.
Data Presentation & Expected Results
Proper characterization is essential to validate the synthesis. The following table provides an example of expected data for the synthesis of a hypothetical inhibitor.
| Compound | Structure | Step | Reagents | MW ( g/mol ) | Expected Yield | Key ¹H NMR Signal (δ ppm)[4] |
| Starting Material | This compound | - | - | 192.99 | - | 10-13 (broad s, 1H, -COOH) |
| Intermediate | N-(4-fluorophenyl)-5,6-dichloropyrazine-2-carboxamide | 1 | 4-fluoroaniline, HATU | 286.09 | 75-90% | ~9.0 (s, 1H, pyrazine-H), ~10.5 (s, 1H, -NH) |
| Final Product | 5-chloro-N-(4-fluorophenyl)-6-(morpholino)pyrazine-2-carboxamide | 2 | Morpholine, K₂CO₃ | 352.77 | 60-85% | ~8.5 (s, 1H, pyrazine-H), 3.5-4.0 (m, 8H, morpholine-H) |
Biological Context: Kinase Inhibition Pathway
The synthesized inhibitor is designed to interfere with cellular signaling pathways driven by a specific kinase. For example, an inhibitor of a Receptor Tyrosine Kinase (RTK) would block the downstream signaling cascade that often leads to cell proliferation, a critical process in cancer.
Caption: Inhibition of a generic RTK signaling pathway by the synthesized compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 76537-42-3 [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of 5,6-Dichloropyrazine-2-carboxylic Acid
Welcome to the technical support center for 5,6-Dichloropyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges encountered during the purification of this critical chemical intermediate. Our aim is to equip you with the scientific understanding and practical solutions necessary to achieve high purity and yield in your experiments.
Introduction: Understanding the Molecule
This compound is a highly functionalized heterocyclic compound, prized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring an electron-deficient pyrazine ring substituted with two chlorine atoms and a carboxylic acid group, dictates its reactivity and presents specific challenges in its purification. This guide will address these challenges head-on, providing a framework for logical problem-solving and process optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the purification of this compound.
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, some common impurities to anticipate include:
-
Isomeric Byproducts: Depending on the chlorination strategy, you may encounter other dichloropyrazine isomers, such as 3,5-dichloropyrazine-2-carboxylic acid.
-
Monochloro Species: Incomplete chlorination can result in the presence of 5-chloro- or 6-chloropyrazine-2-carboxylic acid.
-
Starting Materials: Unreacted precursors, such as aminopyrazines or hydroxypyrazines, may persist in the crude mixture.
-
Over-chlorinated Species: Although less common, trichloropyrazine derivatives are a possibility.
-
Hydrolysis Products: The dichloropyrazine ring is susceptible to nucleophilic substitution, and under certain conditions (e.g., presence of water at elevated temperatures), one of the chlorine atoms may be replaced by a hydroxyl group, forming a hydroxydichloropyrazine derivative.
Q2: My crude product is a dark, oily residue. How can I remove the color impurities?
A2: The presence of color often indicates polymeric or degradation byproducts. Activated carbon (charcoal) treatment during recrystallization is a highly effective method for removing these types of impurities.
Q3: I'm struggling with "oiling out" during recrystallization. What's causing this and how can I prevent it?
A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a crystalline solid. This typically happens when the solubility of the compound in the hot solvent is exceedingly high, and it becomes supersaturated too quickly upon cooling. To prevent this:
-
Solvent Selection: Choose a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
Slower Cooling: Allow the solution to cool slowly to room temperature before inducing further crystallization by cooling in an ice bath.
-
Seeding: Introduce a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent at room temperature and then slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow for slow recrystallization.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring column chromatography. Spot your collected fractions onto a TLC plate along with a spot of your crude starting material and a reference standard of the pure product (if available). This will allow you to identify which fractions contain your desired compound and assess their purity.
Troubleshooting Guide: Common Purification Challenges and Solutions
This section provides a more detailed, scenario-based approach to troubleshooting common purification problems.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization during hot filtration. | 1. Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find an optimal one. A good recrystallization solvent will dissolve the compound when hot but not when cold.2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Pre-heat Funnel: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing out prematurely. |
| Co-precipitation of Impurities | The solubility of an impurity is very similar to that of the desired product in the chosen solvent. | 1. Change Solvent System: Try a different solvent or a solvent/anti-solvent pair. The relative solubilities of the product and impurity may differ significantly in another solvent system.2. Multiple Recrystallizations: A second recrystallization from the same or a different solvent can often significantly improve purity.3. Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a more powerful separation technique. |
| Product Degradation on Silica Gel Column | The acidic nature of silica gel can catalyze the degradation of sensitive compounds. This compound, being a carboxylic acid, may interact strongly with the silica surface. | 1. Deactivate Silica Gel: Add a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 (for reversed-phase chromatography).3. Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques. |
| Decarboxylation During Purification | Heating the carboxylic acid, especially in the presence of certain catalysts or at high pH, can lead to the loss of CO2. | 1. Avoid Excessive Heat: Use the lowest temperature necessary for dissolution during recrystallization. Avoid prolonged heating.2. pH Control: Maintain a neutral or slightly acidic pH during purification. Basic conditions can promote decarboxylation.[2][3] |
| Hydrolysis of Chloro Substituents | The electron-deficient pyrazine ring makes the chloro substituents susceptible to nucleophilic attack by water, especially at elevated temperatures or non-neutral pH. This would result in the formation of 5-chloro-6-hydroxypyrazine-2-carboxylic acid or 6-chloro-5-hydroxypyrazine-2-carboxylic acid. | 1. Use Anhydrous Solvents: Whenever possible, use dry solvents, particularly for column chromatography.2. Control Temperature and pH: Avoid prolonged heating in aqueous or protic solvents. Maintain a neutral or slightly acidic pH to minimize the rate of hydrolysis. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The choice of solvent is critical and may require some preliminary screening. A mixed solvent system of ethanol and water is often a good starting point for polar compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture gently for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add hot water (the anti-solvent) to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol is for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane), is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the purification processes described above.
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A standard workflow for the purification of this compound using column chromatography.
Purity Assessment: Ensuring Quality
After purification, it is crucial to assess the purity of your this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for determining the purity of pharmaceutical intermediates.[4][5] It can separate and quantify the main compound, as well as any impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used to detect impurities. The ¹H NMR spectrum of pure this compound is expected to be simple, showing a single proton signal for the pyrazine ring proton and a broad singlet for the carboxylic acid proton.[1]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point.
References
Technical Support Center: A Scientist's Guide to Improving Yield in Substituted Pyrazine Synthesis
Welcome to the Technical Support Center for the synthesis of substituted pyrazines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pyrazines are not only key components in the flavor and fragrance industry but are also crucial scaffolds in pharmaceuticals and materials science.[1][2][3] However, their synthesis is often plagued by challenges such as low yields, competing side reactions, and difficult purifications.
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental failures and offer robust, validated strategies to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level issues that researchers frequently encounter.
Q1: My overall pyrazine yield is consistently low. What are the most common culprits?
A1: Persistently low yields in pyrazine synthesis typically stem from a few key areas. Classical synthesis methods are often associated with harsh conditions and inherently poor yields.[4] Critical factors to investigate include:
-
Suboptimal Reaction Conditions: Temperature, pH, and reaction time are deeply interconnected. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C can lead to incomplete conversion and piperazine byproducts, while temperatures above 450°C can cause ring degradation.[4] Similarly, the pH must be optimized for the specific reactants, as highly acidic conditions can inhibit key condensation steps.[5]
-
Purity of Starting Materials: The quality of your precursors, such as α-dicarbonyl compounds or 1,2-diamines, is paramount. Impurities can introduce competing reaction pathways, leading to a significant drop in the yield of the desired product.[4]
-
Inefficient Final Oxidation: Many pyrazine syntheses produce a dihydropyrazine intermediate that must be oxidized to the final aromatic product.[6][7] If this step is incomplete or inefficient, the yield will be low. The choice of oxidant and reaction conditions is crucial.
-
Product Loss During Workup: Pyrazines can be volatile or highly soluble in aqueous media, leading to significant product loss during extraction and purification steps.[4][8] Multiple extractions with an appropriate solvent are often necessary to ensure complete recovery.[8][9]
Q2: I'm not forming any desired product. What are the most critical factors to check first?
A2: A complete failure to form the pyrazine product points to a fundamental problem in the reaction setup.
-
Verify Your Starting Materials: Confirm the identity and purity of your reactants (e.g., via NMR or GC-MS). An incorrect or degraded starting material is a common reason for reaction failure.
-
Check Reaction Conditions: Ensure the temperature is sufficient to initiate the reaction. Some condensations and dehydrogenations require significant heat.[4][5]
-
Catalyst Activity: If your synthesis is catalyst-dependent (e.g., manganese-catalyzed dehydrogenative coupling), verify the catalyst's activity and ensure the correct loading is used.[4][10]
-
Incorrect pH Environment: The pH of the reaction medium can be critical. For syntheses involving the Maillard reaction, for example, an overly acidic pH can inhibit the necessary condensation steps.[5]
Q3: My reaction mixture is turning dark brown or black, suggesting polymerization. What is happening and how can I prevent it?
A3: Dark coloration and polymerization are common signs of degradation or uncontrolled side reactions.
-
Cause - Overly Harsh Conditions: Excessive heat can promote the degradation of reactants, intermediates, or even the final pyrazine product.[5]
-
Cause - Reactive Intermediates: Some syntheses proceed through highly reactive intermediates that can polymerize if not rapidly converted to the next step. This is particularly true in reactions involving aldehydes or ketones with α-hydrogens, which can undergo aldol-type side reactions.[4]
-
Solution - Temperature Control: Lower the reaction temperature and monitor for product formation over a longer period. A slower, more controlled reaction is often cleaner.
-
Solution - Inert Atmosphere: If intermediates are suspected to be air-sensitive, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization and the formation of colored byproducts.[4]
Q4: I am observing significant amounts of imidazole derivatives as byproducts. How can I suppress their formation?
A4: The formation of imidazole byproducts is a known issue, particularly in syntheses involving the reaction of sugars with ammonia sources. This occurs because the reaction intermediates can follow a different cyclization pathway.
-
Mechanism of Formation: Imidazoles and pyrazines can arise from common precursors. The reaction pathway is often dictated by reaction conditions and the choice of solvent.
-
Purification Strategy: A practical solution lies in the workup and purification. Imidazoles are generally more polar than pyrazines. When performing a liquid-liquid extraction from an aqueous reaction mixture, using a nonpolar solvent like hexane can selectively extract the pyrazines, leaving the more polar imidazole byproducts behind in the aqueous layer.[8][9] If a more polar extraction solvent like ethyl acetate is used, subsequent column chromatography on silica gel can effectively separate the pyrazines from the imidazole contaminants.[8][9]
Section 2: In-Depth Troubleshooting for Key Synthesis Routes
Guide 1: The Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis is a classical and powerful method involving the self-condensation of α-amino ketones to form a dihydropyrazine, which is subsequently oxidized.[6][7][11] The α-amino ketone is typically generated in situ from the reduction of an α-oximino ketone.[6][12]
Q: My yield is poor when preparing the α-amino ketone intermediate. What could be wrong?
A: The formation and stability of the α-amino ketone are critical.
-
Inefficient Reduction: The reduction of the α-oximino ketone to the α-amino ketone is a key step. If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate. For chemical reductions (e.g., with zinc in acetic acid), ensure the metal is activated and the stoichiometry is correct.
-
Instability of the α-Amino Ketone: α-amino ketones can be unstable and prone to self-condensation or decomposition. The strategy of generating them in situ and having them immediately dimerize is designed to overcome this. Ensure your conditions favor rapid dimerization once the amino ketone is formed.
Q: The dimerization to the dihydropyrazine intermediate seems inefficient. How can I improve this step?
A: This step involves the nucleophilic attack of the amine of one α-amino ketone molecule onto the carbonyl carbon of another.[6]
-
Concentration: The dimerization is a bimolecular reaction, so it is favored at higher concentrations of the α-amino ketone. If your reaction is too dilute, the rate of dimerization will be slow, allowing more time for side reactions.
-
pH Control: The nucleophilicity of the amine is pH-dependent. The pH should be high enough to have a significant concentration of the free amine, but not so high as to cause base-catalyzed side reactions. A slightly basic or neutral pH is often optimal.
Q: The final oxidation to the aromatic pyrazine is not going to completion. What are the best practices?
A: The dehydrogenation of the dihydropyrazine intermediate is the final, crucial step.[6][12]
-
Air Oxidation: For some substrates, simply bubbling air through the reaction mixture is sufficient to effect oxidation, especially in the presence of a catalyst like copper salts.[4] This is a green and effective method when applicable.
-
Chemical Oxidants: If air oxidation is too slow or inefficient, stronger chemical oxidants are used. Common choices include copper(II) salts (e.g., CuSO₄) or mercury(I) oxide.[7] Ensure you are using the correct stoichiometric amount of the oxidant.
-
Monitoring the Reaction: The disappearance of the dihydropyrazine intermediate and the appearance of the aromatic pyrazine product can be monitored by techniques like TLC, GC-MS, or NMR to determine when the oxidation is complete.
Guide 2: Condensation of 1,2-Diketones with 1,2-Diamines
This is one of the most direct and common methods for preparing substituted pyrazines. It involves the double condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation.[1][13]
Q: My starting 1,2-diketone seems to be the source of the problem. What should I look out for?
A: The stability and purity of 1,2-diketones can be a major issue.
-
Purity: Many 1,2-diketones are not commercially available or are of low purity and may require synthesis and purification immediately before use.[14] Impurities can drastically lower the yield.
-
Stability: These compounds can be sensitive to light and air. Store them properly (cold, dark, under inert gas if necessary) and use them promptly after purification.
-
Tautomerization: Unsymmetrical diketones can exist in equilibrium with their enol forms, which can affect reactivity. Ensure your reaction conditions are compatible with the specific substrate.
Q: What are the optimal conditions for the condensation step?
A: The initial condensation to form the dihydropyrazine is often acid- or base-catalyzed.
-
Solvent Choice: The choice of solvent is critical. Alcohols like ethanol or methanol are common. The solvent must be able to dissolve both starting materials without reacting with them.
-
Catalysis: A catalytic amount of acid (e.g., acetic acid) can protonate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the diamine. Alternatively, some modern, greener protocols utilize a base like potassium tert-butoxide at room temperature.[14]
-
Temperature: The condensation may require heating (reflux) to proceed at a reasonable rate, but as always, avoid excessive temperatures that could cause degradation.
Section 3: Key Parameter Optimization & Data
Optimizing key experimental variables is essential for maximizing yield and minimizing impurities.
Starting Material Purity & Stability
The principle of "garbage in, garbage out" is especially true in organic synthesis. Using impure starting materials is a primary cause of low yields and difficult purifications.[4]
-
α-Dicarbonyls: Check for purity by GC or NMR. Purify by distillation or recrystallization if necessary.
-
1,2-Diamines: These can oxidize on storage (turning colored). Use freshly distilled or high-purity commercial grades.
-
Solvents: Use dry, high-purity solvents. Impurities in solvents, such as aldehydes from the oxidation of alcohols, can lead to unwanted side reactions.[4]
Reaction Conditions: A Comparative Table
The optimal conditions are highly dependent on the specific substrates and synthesis method. The following table provides general guidelines.
| Parameter | Gutknecht Synthesis | Diketone/Diamine Condensation | Dehydrogenative Coupling | Notes |
| Temperature | 0°C to RT (Reduction) | RT to Reflux | High Temp (150°C+)[10] | High temperatures can cause degradation.[4][5] Screen temperatures to find the optimal balance. |
| Solvent | Alcohols, Acetic Acid | Alcohols (Ethanol, Methanol) | Toluene, Xylene | Solvent choice affects solubility and reaction rates. Some modern methods use greener solvents like tert-amyl alcohol.[15] |
| Catalyst/Reagent | Zn, Pd/C (Reduction); CuSO₄, Air (Oxidation) | Acetic Acid (cat.), t-BuOK[14] | Mn or Ru Pincer Complexes[10][16] | Catalyst loading is critical; too much can limit scalability or cause side reactions.[4] |
| Atmosphere | Air (for oxidation step) | Inert (if reactants are sensitive) | Inert (to prevent catalyst oxidation) | An inert atmosphere can prevent oxidative degradation of sensitive intermediates.[4] |
The Crucial Oxidation Step
The conversion of the dihydropyrazine intermediate to the aromatic pyrazine is a critical yield-determining step.
| Oxidizing Agent | Conditions | Advantages | Disadvantages |
| Atmospheric Oxygen (Air) | Bubbling through solution, often with Cu(II) catalyst | Green, inexpensive, mild | Can be slow or incomplete for less reactive substrates |
| Copper(II) Sulfate (CuSO₄) | Aqueous or alcoholic solution, often with heating | Effective, readily available | Stoichiometric, generates metal waste |
| Manganese Dioxide (MnO₂) | Slurry in organic solvent (e.g., CHCl₃, Benzene) | Effective for a wide range of substrates | Stoichiometric, requires filtration to remove solid waste |
| Hydrogen Peroxide (H₂O₂) | Aqueous solution, sometimes with catalyst | Green byproduct (water) | Can lead to over-oxidation or N-oxide formation if not controlled.[17] |
Section 4: Protocols & Methodologies
Protocol 1: A Generalized Gutknecht Synthesis of a 2,5-Disubstituted Pyrazine
This protocol is a generalized procedure based on common practices and should be optimized for specific substrates.[4][6]
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, followed by the slow addition of hydrochloric acid, keeping the temperature below 10°C.
-
Stir for 2-4 hours, allowing the reaction to warm to room temperature.
-
Extract the α-oximino ketone product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Reduction and Dimerization/Oxidation
-
Dissolve the crude α-oximino ketone in glacial acetic acid.
-
Add activated zinc dust (2-3 eq) portion-wise, maintaining the temperature below 30°C. The reaction is exothermic.
-
After the addition is complete, stir at room temperature for 12-24 hours. During this time, the intermediate α-amino ketone is formed, dimerizes to the dihydropyrazine, and is often oxidized by air.
-
To ensure complete oxidation, you can heat the mixture or bubble air through it.
-
Filter off the zinc salts and neutralize the filtrate carefully with a base (e.g., NaOH or NH₄OH).
-
Extract the pyrazine product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Purification via Liquid-Liquid Extraction (LLE) and Chromatography
Product loss during purification is a major contributor to low overall yield.[4] This protocol is designed to maximize recovery.[8][9]
-
Initial Workup: After the reaction is complete, neutralize the mixture if necessary. If the reaction was run in a high-boiling solvent, it may need to be removed under reduced pressure first.
-
Liquid-Liquid Extraction:
-
Transfer the aqueous reaction mixture to a separatory funnel.
-
Perform an initial extraction with a nonpolar solvent like hexane (3x volume of aqueous layer). This selectively removes many less-polar pyrazines while leaving polar impurities (like imidazoles) in the aqueous phase.[8][9]
-
Combine the organic layers. If the product is more polar, subsequent extractions with a more polar solvent like ethyl acetate or MTBE may be required.[8] Note: Effective LLE requires multiple extractions with fresh solvent each time.[8][18]
-
-
Drying and Concentrating: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent using a rotary evaporator. Do not use excessive heat, as many pyrazines are volatile.
-
Column Chromatography:
-
Prepare a silica gel column using a nonpolar eluent system (e.g., hexane/ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent to yield the purified substituted pyrazine.
-
Section 5: Visual Guides
Diagram 1: The Gutknecht Pyrazine Synthesis Pathway
Caption: Key stages of the Gutknecht pyrazine synthesis.
Diagram 2: Troubleshooting Workflow for Low Pyrazine Yield
Caption: A decision tree for diagnosing low pyrazine yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 3. ijbpas.com [ijbpas.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 7. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.nbu.ac.in [ir.nbu.ac.in]
- 12. Gutknecht Condensation | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biosynce.com [biosynce.com]
- 18. researchgate.net [researchgate.net]
side reactions of 5,6-Dichloropyrazine-2-carboxylic acid under acidic/basic conditions
Welcome to the technical support guide for 5,6-Dichloropyrazine-2-carboxylic acid (CAS 76537-42-3). This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic building block in their synthetic workflows. Given the electron-deficient nature of the pyrazine ring, which is further activated by two chlorine atoms and a carboxylic acid group, this molecule exhibits specific reactivity patterns that can lead to side reactions if not properly managed.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs): General Stability & Handling
Q1: How should I store this compound to ensure its long-term stability?
A1: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and light. A desiccator or a controlled atmosphere glovebox is ideal for long-term storage. The primary concern is hydrolysis; ambient moisture can slowly hydrolyze the chloro substituents over time, especially if acidic or basic impurities are present on the container surface.
Q2: Is this compound sensitive to heat? What is its thermal stability?
A2: Yes, caution is advised when heating this compound, particularly above 100-150°C. Heteroaromatic carboxylic acids can be susceptible to thermal decarboxylation.[2] While specific data for this exact compound is limited, the combined electron-withdrawing effects of the ring nitrogens and chlorine atoms can facilitate the loss of CO₂, especially under acidic or basic conditions. Always perform a small-scale test to determine thermal stability under your specific reaction conditions.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequently encountered side reactions. Understanding the underlying mechanisms is crucial for effective troubleshooting.
Problem 1: My reaction is generating an unexpected byproduct with a mass of M-35.5 or M-34.5. Analysis suggests loss of a chlorine atom.
Q1.1: What is causing the loss of a chlorine atom from the pyrazine ring?
A1.1: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction, where a nucleophile in your reaction mixture is displacing one of the chlorine atoms.[3] The pyrazine ring is highly electron-deficient, which makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack.[1] Common nucleophiles include:
-
Hydroxide (OH⁻): From aqueous bases (e.g., NaOH, KOH) or residual water under basic conditions, leading to a hydroxypyrazine derivative.
-
Water (H₂O): Under neutral or acidic conditions, especially with heat, water can act as a nucleophile, leading to hydrolysis.[4][5]
-
Amines (R-NH₂): If you are performing an amidation at the carboxylic acid, the amine itself can compete as a nucleophile and attack the ring.
-
Alkoxides (RO⁻): If using an alcohol as a solvent with a base, alkoxide formation can lead to the substitution of a chlorine with an alkoxy group.
Q1.2: Which of the two chlorine atoms is more likely to be substituted?
A1.2: The chlorine at the C-5 position is preferentially substituted. The carboxylic acid at the C-2 position is a powerful electron-withdrawing group that activates the ring for nucleophilic attack. Computational and experimental studies on similar dichloropyrazines show that nucleophilic attack occurs preferentially at the C-5 position.[1][6][7][8] This regioselectivity is attributed to the C-5 position having lower steric hindrance compared to the C-6 position, which is flanked by the other chlorine and a ring nitrogen.[1]
dot
Caption: SNAr mechanism for chloro substitution.
Q1.3: How can I prevent this unwanted SNAr side reaction?
A1.3:
-
Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Control of Basicity/Nucleophilicity: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or Proton-Sponge. Avoid strong, nucleophilic bases like NaOH or KOH if water is present.
-
Temperature Control: SNAr reactions are kinetically controlled. Lowering the reaction temperature can significantly reduce the rate of the undesired substitution while still allowing the desired reaction (e.g., amide coupling) to proceed, albeit more slowly.
-
Protecting Groups: In complex syntheses, it may be necessary to perform ring substitution first before manipulating the carboxylic acid, or vice-versa, depending on the desired final product.
Problem 2: I'm observing gas evolution (bubbling) from my reaction, and my yield is low. My product's mass spectrum corresponds to the loss of CO₂ (M-44).
Q2.1: What is causing the loss of the carboxylic acid group?
A2.1: This is a classic case of decarboxylation . The loss of carbon dioxide from a carboxylic acid is often promoted by heat.[2][9] For heteroaromatic carboxylic acids like this one, the stability of the resulting carbanion intermediate is key. The electron-withdrawing nitrogen atoms of the pyrazine ring can stabilize the negative charge that develops on the ring after CO₂ departs, facilitating this reaction. This process can be catalyzed by both acid and base.[10]
Q2.2: Under what conditions is decarboxylation most likely to occur?
A2.2:
-
High Temperatures: This is the most common factor. Reactions run at reflux in high-boiling solvents (e.g., DMF, DMSO, quinoline) are particularly prone to decarboxylation.
-
Acidic Conditions: Protic acids can protonate a ring nitrogen, further increasing the electron-withdrawing nature of the ring and stabilizing the intermediate carbanion, thereby lowering the activation energy for decarboxylation.
-
Basic Conditions: While less intuitive, some decarboxylation mechanisms can proceed through the carboxylate anion, especially with specific catalysts or conditions.[2]
// Nodes Start [label="5,6-Dichloropyrazine-\n2-carboxylic acid"]; Conditions [label="Heat (Δ)\nand/or\nAcid/Base Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2,3-Dichloropyrazine\n(Decarboxylated Product)"]; Gas [label="CO₂ Gas"];
// Edges Start -> Conditions; Conditions -> Product; Product -> Gas [label=" Loss of ", style=dotted];
// Graph attributes graph [bgcolor="transparent"]; }
Caption: Optimized workflow for amide coupling.
Summary Table of Side Reactions
| Side Reaction | Driving Conditions | Key Indicators | Prevention Strategy |
| SNAr (Hydrolysis) | Basic pH, presence of H₂O, Heat | Mass loss of 34.5 (Cl for OH) | Use anhydrous solvents, non-nucleophilic bases, lower temperature |
| Decarboxylation | High Temperature (>150°C), Strong Acid | Gas evolution, Mass loss of 44 (CO₂) | Reduce reaction temperature, avoid strong acids |
| Amine SNAr | Amide coupling conditions, Heat | Multiple products, Mass addition of (R-NH) | Pre-activate acid, low temperature, use less nucleophilic amine if possible |
References
- 1. This compound|CAS 76537-42-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jackwestin.com [jackwestin.com]
- 10. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
scale-up challenges for the synthesis of 5,6-Dichloropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5,6-Dichloropyrazine-2-carboxylic acid. This guide is designed to provide in-depth, experience-based insights into the challenges you may encounter during the scale-up of this important chemical intermediate. As Senior Application Scientists, we aim to explain the causality behind experimental choices and provide self-validating protocols to ensure your success.
I. Overview of Synthetic Strategy
This compound is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its synthesis typically involves a multi-step process that can present several challenges, particularly during scale-up. A common and effective synthetic route starts from 2-amino-3-chloropyrazine, proceeds through diazotization and chlorination to form a dichlorinated intermediate, followed by oxidation to yield the final carboxylic acid.
This guide will focus on troubleshooting and optimizing this synthetic pathway.
Synthetic Pathway Overview
Caption: General synthetic route to this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Part A: Diazotization and Sandmeyer Reaction
Q1: My diazotization reaction is sluggish and giving low yields of 2,3-dichloropyrazine. What are the likely causes?
A1: This is a critical and often problematic step. The success of the Sandmeyer reaction hinges on the efficient formation of the diazonium salt and its subsequent reaction with the copper(I) chloride catalyst.
-
Causality: The pyrazine ring is electron-deficient, which can make the diazotization of the amino group less efficient than with more electron-rich aromatic amines. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt. The quality of the sodium nitrite and the acid concentration are also critical parameters.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use a reliable cooling bath (e.g., ice-salt or a chiller) and monitor the internal reaction temperature closely.
-
Acid Concentration: Ensure that the hydrochloric acid used is of sufficient concentration (typically concentrated HCl). An excess of acid is necessary to fully protonate the amino group and to react with the sodium nitrite.
-
Sodium Nitrite Quality: Use freshly opened or properly stored sodium nitrite. Old or improperly stored reagent can absorb moisture and decompose, leading to inaccurate stoichiometry.
-
Addition Rate: Add the sodium nitrite solution slowly and subsurface to ensure rapid mixing and prevent localized warming and decomposition of the diazonium salt.
-
Q2: I am observing significant byproduct formation, particularly a dark, tarry substance. How can I minimize this?
A2: Tar formation is a common issue in Sandmeyer reactions and is usually indicative of diazonium salt decomposition and side reactions.
-
Causality: The diazonium salt can undergo various side reactions, including coupling with unreacted starting material or other nucleophiles present in the reaction mixture. These side reactions are often accelerated at higher temperatures.
-
Troubleshooting Steps:
-
Catalyst Preparation: Ensure your copper(I) chloride is active. If it has a greenish tint (indicating oxidation to Cu(II)), it should be washed with dilute HCl followed by water and ethanol before use.
-
Reverse Addition: Consider adding the cold diazonium salt solution to the copper(I) chloride catalyst solution. This ensures that the diazonium salt immediately encounters the catalyst, minimizing its time in an unstable state.
-
Solvent Choice: While aqueous HCl is standard, some literature suggests the use of co-solvents to improve solubility and reaction homogeneity.[2] However, for scale-up, sticking to a well-understood aqueous system is often preferable for safety and cost reasons.
-
Part B: Oxidation to the Carboxylic Acid
Q3: The oxidation of 2,3-dichloropyrazine to the carboxylic acid is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A3: Incomplete oxidation is a frequent challenge, often related to the choice of oxidant, reaction conditions, and the inherent stability of the pyrazine ring.
-
Causality: The electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms in the pyrazine ring makes the methyl group (if the precursor is 2,3-dichloro-5-methylpyrazine) or an intermediate aldehyde less susceptible to oxidation compared to more electron-rich systems. Strong oxidizing agents and forcing conditions are often required.[3][4]
-
Troubleshooting Steps:
-
Choice of Oxidant:
-
Potassium Permanganate (KMnO₄): A strong and cost-effective oxidant. The reaction often requires elevated temperatures and careful pH control. The formation of manganese dioxide (MnO₂) can make workup challenging on a large scale.
-
Ruthenium(VIII) Oxide (RuO₄): A very powerful but expensive and toxic oxidant. It is often generated in situ from a catalytic amount of RuCl₃ or RuO₂ with a stoichiometric co-oxidant like sodium periodate (NaIO₄).[5] This can be a highly effective method for achieving complete oxidation under milder conditions.[6]
-
-
Reaction Conditions:
-
Temperature: If using KMnO₄, gradually increasing the temperature to 60-80 °C may be necessary. Monitor for exotherms, especially during scale-up.
-
pH Control: Maintaining a slightly basic pH can enhance the oxidizing power of KMnO₄. The addition of a base like sodium carbonate can be beneficial.
-
-
Phase Transfer Catalysis: For heterogeneous reactions (e.g., with KMnO₄), a phase transfer catalyst can improve the reaction rate by facilitating the transport of the oxidant into the organic phase.
-
Q4: My product is contaminated with over-oxidation byproducts. How can I improve selectivity?
A4: Over-oxidation can lead to ring-opening or the formation of other unwanted species, reducing yield and complicating purification.
-
Causality: Harsh reaction conditions (high temperature, high oxidant concentration) can lead to non-selective oxidation. The choice of oxidant is also critical for selectivity.
-
Troubleshooting Steps:
-
Controlled Addition of Oxidant: Add the oxidant in portions to maintain a controlled concentration and manage the reaction exotherm.
-
Use a Milder, Catalytic System: The RuCl₃/NaIO₄ system often provides higher selectivity than stoichiometric KMnO₄.[5][6]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and prevent over-oxidation.
-
Part C: Purification and Isolation
Q5: I am struggling with the purification of the final product. What is the best method for obtaining high-purity this compound?
A5: The acidic nature of the product allows for straightforward purification strategies, but challenges can arise from the presence of closely related impurities.
-
Causality: The carboxylic acid functionality allows for manipulation of its solubility based on pH. Impurities from incomplete reactions or side reactions may have similar solubility profiles, requiring careful optimization of the purification process.
-
Troubleshooting Steps:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) to move the desired product into the aqueous layer as its salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Carefully acidify the aqueous layer with an acid like HCl to precipitate the pure carboxylic acid.[7]
-
-
Recrystallization:
-
After acid-base extraction, recrystallization can further enhance purity.
-
Common solvents for recrystallization include water, ethanol/water mixtures, or acetic acid/water mixtures. The choice of solvent will depend on the impurity profile.
-
-
Filtration and Drying: Ensure the precipitated product is thoroughly washed with cold water to remove any residual salts and then dried under vacuum to a constant weight.
-
III. Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloropyrazine
Materials:
-
2-Amino-3-chloropyrazine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
Procedure:
-
In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a thermocouple, and an addition funnel.
-
Charge the reactor with 2-amino-3-chloropyrazine (1.0 eq) and concentrated HCl (4.0 eq).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and charge it to the addition funnel.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.
-
In a separate vessel, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Once the diazotization is complete (test with starch-iodide paper), slowly add the cold diazonium salt solution to the CuCl solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2,3-dichloropyrazine.
Protocol 2: Oxidation to this compound (KMnO₄ Method)
Materials:
-
2,3-Dichloropyrazine (or a suitable precursor with a group to be oxidized at the 2-position)
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Sodium Bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Charge a reactor with the starting dichloropyrazine derivative (1.0 eq), water, and sodium carbonate (1.5 eq).
-
Heat the mixture to 60 °C with vigorous stirring.
-
Prepare a solution of potassium permanganate (3.0-4.0 eq) in water.
-
Add the KMnO₄ solution in portions to the reaction mixture, maintaining the temperature between 60-80 °C. Monitor for exotherms.
-
After the addition is complete, continue stirring at 80 °C until the reaction is complete (monitor by HPLC).
-
Cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture to remove the MnO₂, washing the filter cake with water.
-
Combine the filtrate and washes, cool to 0-5 °C, and slowly acidify with concentrated HCl to a pH of 2-3.
-
The product will precipitate as a solid. Stir the slurry for 1-2 hours at 0-5 °C.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation: Comparison of Oxidation Methods
| Oxidant System | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| KMnO₄/Na₂CO₃ | 60-80 | 65-75 | Cost-effective, readily available | Formation of MnO₂, potential for over-oxidation, challenging workup at scale |
| RuCl₃ (cat.)/NaIO₄ | 20-40 | 80-90 | High selectivity, milder conditions, easier workup | High cost and toxicity of Ruthenium |
IV. Safety Considerations
-
Diazotization: Diazonium salts are potentially explosive, especially when dry. Always keep them in solution and at low temperatures.
-
Oxidation: Reactions with strong oxidants like KMnO₄ can be highly exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely during scale-up. Add the oxidant in portions to control the rate of reaction.
-
Handling of Reagents: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8] Work in a well-ventilated fume hood. 5-Chloropyrazine-2-carboxylic acid is an irritant.[8]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste from oxidation reactions, according to institutional and local regulations.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
V. References
-
This compound | CAS 76537-42-3. Benchchem. Available at: --INVALID-LINK--
-
Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Google Patents. Available at: --INVALID-LINK--
-
2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. BIOSYNCE. Available at: --INVALID-LINK--
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: --INVALID-LINK--
-
2-Amino-3-chloropyrazine. Chemneo. Available at: --INVALID-LINK--
-
Preparation of 2-aminopyrazine. Google Patents. Available at: --INVALID-LINK--
-
2-Amino-3-chloropyrazine 97%. Sigma-Aldrich. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - 5-Chloropyrazine-2-carboxylic acid. Fisher Scientific. Available at: --INVALID-LINK--
-
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. Available at: --INVALID-LINK--
-
Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Benchchem. Available at: --INVALID-LINK--
-
Method of synthesis of 5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitriles, derivatives of dicyanopyrazine and use thereof. Google Patents. Available at: --INVALID-LINK--
-
3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: --INVALID-LINK--
-
Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. MDPI. Available at: --INVALID-LINK--
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Available at: --INVALID-LINK--
-
Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica. Available at: --INVALID-LINK--
-
ALDEHYDES FROM CARBOXYLIC ACIDS BY REDUCTION OF ACYL-IMIDAZOLES WITH DIISOBUTYLALUMINUM HYDRIDE: 6-OXODECANAL. Organic Syntheses. Available at: --INVALID-LINK--
-
Purification method of 2, 5-pyrazine dicarboxylic acid byproduct. Google Patents. Available at: --INVALID-LINK--
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: --INVALID-LINK--
-
Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Technical Disclosure Commons. Available at: --INVALID-LINK--
-
dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. Available at: --INVALID-LINK--
References
- 1. This compound|CAS 76537-42-3 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. CN115403529B - Purification method of 2, 5-pyrazine dicarboxylic acid byproduct - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
stability issues of pyrazine carboxylic acids during long-term storage
Welcome to the Technical Support Center for pyrazine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to address the stability issues that may be encountered during the long-term storage and experimental use of this important class of compounds. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and reliability of your research.
Introduction to Pyrazine Carboxylic Acid Stability
Pyrazine carboxylic acids are a class of heterocyclic organic compounds that are fundamental building blocks in medicinal chemistry and materials science. Their inherent chemical structure, featuring a pyrazine ring and a carboxylic acid functional group, makes them susceptible to various degradation pathways over time, especially under suboptimal storage conditions. Understanding the potential for degradation is critical for ensuring the purity, potency, and safety of these compounds in research and development.
This guide will delve into the common stability challenges associated with pyrazine carboxylic acids, providing you with the knowledge to proactively manage and troubleshoot these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of pyrazine carboxylic acids.
Q1: What are the primary factors that affect the stability of solid pyrazine carboxylic acids during long-term storage?
The stability of solid pyrazine carboxylic acids is primarily influenced by three main factors: temperature, light, and humidity.
-
Temperature: While many pyrazine carboxylic acids are relatively stable at room temperature, elevated temperatures can accelerate solid-state degradation. Thermal decomposition can occur, though often at temperatures exceeding typical storage conditions. For instance, thermal analysis of metal complexes of pyrazine-2,3-dicarboxylic acid shows decomposition starts at elevated temperatures, with the final product being a metal oxide[1].
-
Light (Photostability): Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. Aromatic heterocyclic compounds are known to be susceptible to photodegradation. Studies on pyrazinamide, a closely related derivative, have shown it to be photolabile under UV-A light, leading to the formation of various photoproducts[1][2]. Therefore, it is crucial to protect pyrazine carboxylic acids from light.
-
Humidity: The presence of moisture can facilitate hydrolytic reactions, especially if the compound is hygroscopic. Even in the solid state, adsorbed water can lead to the formation of hydrates or catalyze degradation pathways. For instance, the chemical degradation of di(pyrazine)silver(II) peroxydisulfate is noted to be sensitive to moisture[3].
Q2: My pyrazine carboxylic acid solution has changed color. What could be the cause?
A change in the color of a pyrazine carboxylic acid solution is a common indicator of degradation. The most likely culprits are photodegradation or oxidation.
-
Photodegradation: As mentioned, UV light can initiate degradation. The resulting products, such as conjugated carbonyls and other chromophoric species, can impart a yellow or brownish hue to the solution[1][2].
-
Oxidation: Pyrazine carboxylic acids can be susceptible to oxidation, especially in the presence of trace metal ions or peroxides. Oxidative degradation can lead to the formation of colored byproducts.
To troubleshoot this, you should prepare fresh solutions and ensure they are protected from light by using amber vials or by wrapping the container in aluminum foil.
Q3: I am seeing unexpected peaks in my HPLC analysis of a stored pyrazine carboxylic acid sample. What are the likely degradation products?
The appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of these degradation products will depend on the specific degradation pathway.
-
Photodegradation Products: For pyrazinamide, photodegradation in solution can lead to products formed through cleavage between the carbonyl group and the aromatic ring, followed by hydrogen abstraction and dimerization[1][2]. For pyrazine carboxylic acids, analogous reactions could lead to the formation of pyrazine (from decarboxylation), hydroxylated pyrazines, or dimeric species. Studies on the photodegradation of pyridinedicarboxylic acids, which are structurally similar, have identified conjugated carbonyls and other carboxylic acids as photoproducts[1][2].
-
Hydrolytic Degradation Products: While the pyrazine ring itself is generally stable to hydrolysis under neutral conditions, extreme pH and high temperatures can lead to degradation. For pyrazinamide, hydrolysis of the amide bond to form pyrazinoic acid is a key activation step in its biological activity but can also be a degradation pathway in vitro[4]. For pyrazine carboxylic acids, decarboxylation to form pyrazine could be a potential hydrolytic degradation product under harsh conditions.
-
Oxidative Degradation Products: Oxidative degradation can lead to hydroxylated pyrazine carboxylic acids or ring-opened products.
To identify these impurities, a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) is the most effective approach.
Q4: What are the recommended storage conditions for pyrazine carboxylic acids?
To ensure the long-term stability of pyrazine carboxylic acids, the following storage conditions are recommended:
| Form | Storage Condition | Rationale |
| Solid | Cool (2-8 °C), dry, and dark place in a well-sealed container. | Minimizes thermal degradation, hydrolysis from atmospheric moisture, and photodegradation. |
| Solution | Prepare fresh whenever possible. If short-term storage is necessary, store in small aliquots at -20°C or -80°C in amber vials. | Solutions are generally less stable than the solid form. Freezing minimizes degradation kinetics, and amber vials protect from light. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues of pyrazine carboxylic acids.
Experimental Protocols
To proactively assess the stability of your pyrazine carboxylic acid and to identify potential degradation products, a forced degradation study is highly recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Pyrazine carboxylic acid sample
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV-Vis spectrophotometer or photostability chamber
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazine carboxylic acid in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid pyrazine carboxylic acid in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in the initial solvent to prepare a solution for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm and 365 nm) for a defined period (e.g., 24 hours).
-
Analyze the solution by HPLC.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with a control sample (unstressed stock solution), using a suitable HPLC method. A good starting point is a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for a generic pyrazine carboxylic acid based on the principles of forced degradation.
Caption: Potential degradation pathways of pyrazine carboxylic acids under stress conditions.
Conclusion
The stability of pyrazine carboxylic acids is a critical parameter that can significantly impact the outcome of research and development activities. By understanding the factors that influence their degradation and by implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of their work. This guide provides a foundational framework for addressing stability issues. For specific concerns or unusual observations, further investigation using advanced analytical techniques is always recommended.
References
- 1. Photodegradation pathways and the in vitro phototoxicity of pyrazinamide, a phototoxic antitubercular drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Pyrazine-2-Carboxylic Acids
Abstract
Pyrazine-2-carboxylic acid is a cornerstone heterocyclic building block, most notably serving as the active metabolite of the first-line antitubercular drug, pyrazinamide.[1][2] Its prevalence in pharmaceuticals and functional materials necessitates robust, efficient, and sustainable synthetic routes. For decades, syntheses have been dominated by classical methods relying on harsh, stoichiometric oxidants like potassium permanganate, which present challenges in scalability, safety, and waste management. This guide provides an in-depth comparison of these traditional methods against modern, alternative reagents and strategies. We will explore the causality behind experimental choices, from catalytic oxidation systems that offer milder conditions and improved atom economy to greener hydrolytic methods. This document is intended for researchers, scientists, and drug development professionals seeking to modernize their synthetic approaches to this critical pharmacophore.
The Synthetic Landscape: Moving Beyond Classical Approaches
The synthetic challenge in producing pyrazine-2-carboxylic acid does not lie in the complexity of the target molecule itself, but in achieving its synthesis with high efficiency, selectivity, and adherence to the principles of green chemistry. Traditional methods, while functional, often carry a significant environmental and operational burden.
1.1 The Baseline: Conventional Synthetic Routes
To appreciate the advancements offered by alternative reagents, we must first understand the established benchmarks.
-
Oxidation of 2-Alkylpyrazines: The most common laboratory and industrial-scale preparation involves the oxidation of an inexpensive starting material like 2-methylpyrazine. The reagent of choice has historically been potassium permanganate (KMnO₄).[3] While effective, this method is fraught with difficulties. The reaction is highly exothermic, requires careful control of addition rates, and generates a large amount of manganese dioxide (MnO₂) waste, complicating product isolation and purification. The harsh conditions can also lead to degradation of the pyrazine ring if not meticulously controlled.[3]
-
Oxidative Cleavage of Quinoxaline: Another classical, albeit more complex, route is the oxidative cleavage of the benzene ring of quinoxaline.[4] This reaction, also typically employing alkaline permanganate, yields pyrazine-2,3-dicarboxylic acid, which must then undergo a subsequent decarboxylation step to furnish the desired product.[5][6][7] This multi-step process, while demonstrating the stability of the pyrazine core, suffers from poor atom economy and the same waste generation issues as the direct oxidation of 2-methylpyrazine.
-
Hydrolysis of Pyrazine-2-carbonitrile: Starting from the corresponding nitrile is a viable pathway. However, traditional hydrolysis often requires strong acid or base conditions and elevated temperatures, which can be incompatible with other functional groups on substituted pyrazines.
The following diagram illustrates the conventional synthetic workflows, highlighting their multi-step nature or reliance on stoichiometric, harsh reagents.
Caption: Conventional synthetic pathways to pyrazine-2-carboxylic acid.
A Comparative Guide to Modern & Alternative Reagents
The limitations of classical methods have spurred the development of alternative reagents and catalytic systems designed for improved efficiency, safety, and sustainability.
2.1 Catalytic Oxidation: A Paradigm Shift
The most significant advances have been in replacing stoichiometric oxidants with catalytic systems that use milder, more environmentally benign terminal oxidants like oxygen (from air) or hydrogen peroxide.
Alternative Reagent System: Vanadium/Pyrazine-2-carboxylic Acid (PCA) with H₂O₂
A noteworthy alternative is the use of a vanadium-based catalyst in conjunction with pyrazine-2-carboxylic acid (PCA) itself acting as a ligand.[8] This system utilizes hydrogen peroxide, often with air (O₂), to perform the oxidation of C-H bonds under significantly milder conditions (<40 °C) than permanganate.[8][9]
-
Causality of Choice: The vanadium center, coordinated by the PCA ligand, forms a potent catalytic species that can activate H₂O₂. This activation allows for the generation of reactive oxygen species capable of abstracting a hydrogen atom from the alkyl side chain. The resulting alkyl radical is then trapped by oxygen to form a hydroperoxide, which is subsequently converted to the carboxylic acid. This catalytic cycle avoids the use of a heavy metal oxidant and produces water as the primary byproduct.
Caption: Simplified catalytic cycle for Vanadium-PCA catalyzed oxidation.
2.2 Greener Hydrolysis of Nitrile and Ester Precursors
For syntheses proceeding via ester or nitrile intermediates, modern reagents offer milder and more selective hydrolysis conditions.
Alternative Reagent: Lithium Hydroxide (LiOH)
While sodium hydroxide (NaOH) is commonly used for ester hydrolysis, its high basicity can sometimes lead to unwanted side reactions, such as the substitution of halides on the pyrazine ring.[10] A study on the hydrolysis of methyl 5-chloropyrazine-2-carboxylate demonstrated that using lithium hydroxide (LiOH) in water provides a green, efficient, and high-yielding route to the corresponding carboxylic acid without forcing the substitution of the chloro group.[10]
-
Causality of Choice: The choice of LiOH is strategic. It provides the necessary nucleophilic hydroxide ions for saponification while being less harsh than NaOH or KOH, offering a better kinetic window to achieve selective hydrolysis over nucleophilic aromatic substitution. The procedure is environmentally benign as it avoids organic solvents entirely.[10]
2.3 Palladium-Catalyzed Methodologies
Modern organic synthesis is dominated by palladium-catalyzed cross-coupling reactions. While direct carboxylation of pyrazines is still an emerging field, established palladium-catalyzed reactions on halo-pyrazines provide a robust platform for introducing the carboxylic acid functionality, often through a nitrile or ester intermediate. For instance, palladium catalysts are used to prepare N-heteroarylpiperazine compounds, which are then coupled with pyrazine-2-carboxylic acids.[11] This indicates the compatibility of the pyrazine core with palladium catalysis, opening the door for reactions like cyanation followed by hydrolysis or direct carbonylation of a halopyrazine.
Quantitative Performance Comparison
The choice of a synthetic route in a research or industrial setting is ultimately driven by performance metrics. The table below provides a comparative summary of the methodologies discussed.
| Feature | Conventional: KMnO₄ Oxidation | Conventional: Quinoxaline Cleavage | Alternative: V-Catalyzed Oxidation | Alternative: LiOH Hydrolysis |
| Starting Material | 2-Methylpyrazine | Quinoxaline | 2-Methylpyrazine / Alkanes | Pyrazine-2-carboxylate ester |
| Key Reagent(s) | KMnO₄ | KMnO₄, H₂SO₄ | n-Bu₄NVO₃, PCA, H₂O₂, O₂ | LiOH, Water |
| Conditions | High Temp, Exothermic | High Temp, Exothermic | < 40 °C | Room Temp to Mild Heat |
| Typical Yield | Moderate to Good | Moderate | Good | High to Excellent[10] |
| Waste Profile | High (MnO₂ sludge) | High (MnO₂ sludge) | Low (Water is byproduct) | Very Low (Aqueous salt) |
| Atom Economy | Poor | Very Poor | Good | Excellent |
| Safety Concerns | Strong oxidant, exotherm control | Strong oxidant, strong acids | Peroxide handling | Caustic reagent |
| Key Advantage | Inexpensive Reagent | Utilizes different feedstock | Mild conditions, catalytic | High selectivity, green solvent |
| Key Disadvantage | Stoichiometric waste, harsh | Multi-step, poor atom economy | Catalyst cost, peroxide stability | Limited to ester precursors |
Detailed Experimental Protocols
To provide a practical context, this section details protocols for both a classical and an alternative method.
Protocol 1: Classical Synthesis via Oxidative Cleavage of Quinoxaline
Adapted from Organic Syntheses, Coll. Vol. 2, p.501 (1943).[5]
Objective: To synthesize 2,3-Pyrazinedicarboxylic acid as a precursor to Pyrazine-2-carboxylic acid.
Materials:
-
Quinoxaline: 145 g (1.12 moles)
-
Potassium permanganate (KMnO₄): 1050 g (6.6 moles)
-
Water
-
12-L three-necked flask with mechanical stirrer, reflux condenser, and dropping funnel
Procedure:
-
In the 12-L flask, dissolve 145 g of quinoxaline in 4 L of hot (approx. 90°C) water.
-
Prepare a saturated solution of 1050 g of KMnO₄ in approximately 3-5 L of hot water (90-100°C).
-
With vigorous stirring, add the hot permanganate solution in a thin stream through the dropping funnel to the quinoxaline solution.
-
Causality & Control: The rate of addition must be carefully controlled to maintain a gentle boil in the reaction mixture. This is critical to manage the highly exothermic nature of the oxidation and prevent a runaway reaction. The addition typically takes about 1.5 hours.
-
After the addition is complete, the mixture is stirred for an additional period until the permanganate color has disappeared.
-
The hot mixture is filtered to remove the large volume of manganese dioxide precipitate.
-
The filtrate, containing the potassium salt of pyrazine-2,3-dicarboxylic acid, is then concentrated and acidified to precipitate the dicarboxylic acid, which can be isolated.
-
A subsequent thermal decarboxylation step would be required to obtain pyrazine-2-carboxylic acid.
Trustworthiness: This protocol from Organic Syntheses is a well-vetted, reliable procedure, though it exemplifies the challenges of classical methods, namely the large scale and difficult handling of stoichiometric oxidant and its waste product.
Protocol 2: Green Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate
Adapted from Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.[10]
Objective: To synthesize 5-chloropyrazine-2-carboxylic acid via a green, selective hydrolysis.
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate: 172.5 g (1.0 mol)
-
Lithium hydroxide (LiOH): 24.24 g (1.01 mol)
-
Water: 1 L
-
2-L round-bottomed flask with mechanical stirrer and thermometer
Procedure:
-
In the 2-L flask, dissolve 24.24 g of LiOH in 1 L of water.
-
To this solution, add 172.5 g of the starting ester in portions over 1.5 hours, maintaining the reaction temperature between 20-25°C with external cooling if necessary.
-
Causality & Control: Adding the ester portion-wise prevents a large exotherm from the saponification reaction. Using LiOH instead of NaOH is a deliberate choice to enhance selectivity, preventing the undesired nucleophilic substitution of the chlorine atom, which is a known side reaction with stronger bases.[10]
-
After the addition is complete, stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully acidify the reaction mixture with concentrated HCl to a pH of 2-3.
-
The product, 5-chloropyrazine-2-carboxylic acid, will precipitate out of the aqueous solution.
-
Filter the solid, wash with cold water, and dry to obtain the final product in high yield and purity.
Trustworthiness: This protocol highlights a self-validating system where the choice of a specific, milder reagent (LiOH) directly leads to a cleaner, more selective reaction, avoiding a known impurity pathway and eliminating the need for organic solvents in the reaction and workup.
Conclusion and Future Outlook
The synthesis of pyrazine-2-carboxylic acid has evolved significantly from its reliance on classical, brute-force oxidation methods. The alternative reagents and methodologies presented here—catalytic oxidation systems and optimized hydrolytic conditions—offer clear advantages in terms of safety, efficiency, and environmental impact. For researchers and drug development professionals, adopting these modern approaches is not merely an academic exercise; it is a strategic imperative that can lead to more scalable, cost-effective, and sustainable manufacturing processes.
The future of this field will likely focus on the development of methods for the direct C-H carboxylation of the pyrazine ring, which represents the ultimate in atom economy. As catalytic C-H activation and functionalization technologies continue to mature, their application to high-value heterocycles like pyrazine will undoubtedly unlock even more elegant and efficient synthetic pathways.[12][13]
References
- 1. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pyrazine-2-carboxylic acid (CHEBI:71311) [ebi.ac.uk]
- 3. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. mtieat.org [mtieat.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Pyrazine vs. Pyridine Derivatives
Executive Summary
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug discovery. Among these, pyridine and pyrazine derivatives are particularly prominent, featuring in a multitude of clinically approved drugs.[1][2] While structurally similar as six-membered aromatic rings containing nitrogen, the number and position of these nitrogen atoms—one in pyridine, two in a 1,4-arrangement in pyrazine—impart distinct physicochemical properties that profoundly influence their biological activities. This guide provides a comparative analysis of these two scaffolds, exploring their applications in oncology, infectious diseases, and neurology. We delve into their structure-activity relationships, present quantitative experimental data, and provide detailed protocols for their biological evaluation to assist researchers in making informed decisions during the drug design process.
The Foundational Difference: A Physicochemical Comparison
The divergence in biological activity between pyridine and pyrazine derivatives begins with their fundamental electronic and structural properties. Pyridine, with a single nitrogen atom, is a weak base and isostere of benzene.[2] Pyrazine, with two nitrogen atoms at opposite ends of the ring, has a weaker base strength (pKa 0.65) and a zero-dipole moment due to its symmetry.[3] These differences dictate how the molecules interact with biological targets.
-
Hydrogen Bonding: Pyridine's single nitrogen acts as a hydrogen bond acceptor. Pyrazine offers two such acceptors, which can be crucial for binding to protein targets, such as the hinge region of kinases.
-
Aromaticity and Electron Distribution: Both are aromatic, but the two electronegative nitrogens in pyrazine make its ring more electron-deficient than pyridine. This influences π-stacking interactions and the reactivity of the ring to substitution, which in turn affects metabolic stability and pharmacokinetic profiles.
-
Solubility: The polar nature of the nitrogen atoms generally enhances water solubility compared to their carbocyclic analog, benzene. Pyridine's basicity, in particular, can be leveraged to improve the solubility of pharmaceutical molecules.[4][5]
These subtle yet critical differences form the basis for their varied pharmacological profiles.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 5,6-Dichloropyrazine-2-carboxylic Acid as a Key Intermediate in Drug Synthesis
Introduction: The Critical Role of Intermediates in Pharmaceutical Quality
In the intricate process of drug development and manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is paramount. This quality is not merely determined by the final purification steps but is built-in throughout the synthesis, starting with the critical raw materials and intermediates. 5,6-Dichloropyrazine-2-carboxylic acid is a high-value chemical intermediate, prized for its versatile dichlorinated pyrazine core and carboxylic acid group, which serve as a foundational building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of this heterocyclic scaffold is common in molecules targeting a range of biological pathways.
The validation of such a key intermediate is not a perfunctory checklist item; it is a scientifically rigorous process that provides documented evidence ensuring the manufacturing process consistently produces an intermediate of predetermined quality.[2] As defined by the FDA, process validation involves the collection and evaluation of data, from the process design stage through commercial production, which establishes scientific evidence that a process is capable of consistently delivering a quality product.[3] This guide provides a comparative analysis of synthetic strategies for this compound, details the essential validation protocols from an industry perspective, and presents the supporting data required by researchers, scientists, and drug development professionals to ensure the integrity of their synthetic pathways.
Comparative Analysis of Synthetic Pathways
The economic viability and quality of the final API are significantly influenced by the chosen synthetic route for key intermediates. The synthesis of this compound and related pyrazine derivatives often employs foundational reactions such as the cyclization of acyclic precursors, regioselective halogenation, and oxidation of substituted pyrazines.[1] A common strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the core pyrazine ring.[1]
While multiple routes to this intermediate may exist, they can be broadly compared based on efficiency, cost, safety, and environmental impact. Below is a comparative overview of a plausible primary route and a potential alternative approach.
Table 1: Comparison of Synthetic Routes for Pyrazine Carboxylic Acid Derivatives
| Parameter | Route A: Oxidation from Methyl Precursor | Route B: Hydrolysis from Ester Precursor |
| Description | This common route involves the oxidation of a methyl group attached to the dichloropyrazine ring using a strong oxidizing agent like potassium permanganate (KMnO₄).[1] | This route involves the synthesis of the corresponding ester (e.g., Methyl 5,6-dichloropyrazine-2-carboxylate) followed by hydrolysis to the carboxylic acid.[4] |
| Starting Materials | 2-Methyl-5,6-dichloropyrazine, Oxidizing Agent (e.g., KMnO₄) | Methyl 5,6-dichloropyrazine-2-carboxylate, Base (e.g., LiOH, NaOH) |
| Typical Yield | Moderate to High | High to Very High |
| Purity Profile | May contain residual oxidizing agents or manganese byproducts that require thorough purification. | Generally cleaner, with primary impurities being the starting ester or hydrolysis byproducts. |
| Scalability | Can be challenging on a large scale due to the exothermic nature of oxidation and handling of strong oxidizers. | Highly scalable and often preferred for industrial production due to milder conditions. |
| Green Chemistry | Often involves heavy metals and harsh reagents. | Can be designed as a "greener" process, especially when using catalytic amounts of base or water as a solvent. |
| Cost-Effectiveness | May be less expensive at a small scale if the methyl precursor is readily available. | Often more cost-effective at industrial scale due to higher yields and simpler purification. |
Primary Synthetic Workflow
The following diagram illustrates a common synthetic approach for producing pyrazine carboxylic acids, which can be adapted for this compound.
References
The Structure-Activity Relationship of 5,6-Dichloropyrazine-2-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 5,6-Dichloropyrazine-2-carboxylic acid analogs, focusing on their potential as therapeutic agents. By examining the impact of structural modifications on their anticancer and antifungal properties, we aim to furnish a valuable resource for the rational design of more potent and selective drug candidates.
Introduction: The this compound Scaffold
This compound is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of novel therapeutic agents.[1] Its pyrazine core is a key pharmacophore in numerous biologically active molecules. The presence of two chlorine atoms and a carboxylic acid group provides multiple reaction sites for structural modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide will explore how systematic alterations to this scaffold influence its biological efficacy, with a primary focus on anticancer and antifungal activities.
Comparative Analysis of Anticancer Activity
While direct and extensive Structure-Activity Relationship (SAR) studies on a broad series of this compound analogs with anticancer activity are not abundantly available in the public domain, we can draw significant insights from studies on closely related 5-chloro-N-phenylpyrazine-2-carboxamides. A study by Zitko et al. provides a foundational dataset for understanding the impact of substitutions on the phenylamide moiety.
Influence of Phenylamide Substitution on Cytotoxicity
The conversion of the carboxylic acid group of 5-chloropyrazine-2-carboxylic acid to various N-phenylamides has been shown to yield compounds with notable in vitro cytotoxicity against cancer cell lines. The nature and position of substituents on the phenyl ring play a critical role in modulating this activity.
Table 1: In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamide Analogs
| Compound ID | Phenyl Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-hydroxy-5-chlorophenyl | CHO, ACHN | >100, >100 | [2] |
| 2 | 2-hydroxybenzoic acid | CHO, ACHN | 47, 35 | [2] |
| 3 | 3-nitrophenyl | Not specified | Not specified | [2] |
| 4 | 3-(trifluoromethyl)phenyl | Not specified | Not specified | [2] |
| 5 | 4-(trifluoromethyl)phenyl | Not specified | Not specified | [2] |
Data extrapolated from Zitko et al. (2013). CHO (Chinese Hamster Ovary) and ACHN (Human Renal Cell Adenocarcinoma) cell lines were used.
Key SAR Insights for Anticancer Activity:
-
Hydrophilic Substituents and Reduced Cytotoxicity: The presence of hydroxyl groups on the phenyl ring, especially in combination with other hydrophilic substituents, tends to decrease in vitro cytotoxicity. For instance, compound 1 , with a 2-hydroxy-5-chlorophenyl substitution, was found to be non-toxic, while the analogous 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid (2 ) retained good activity and was rated as non-toxic.[2][3] This suggests that strategic placement of hydrophilic groups can be used to enhance the safety profile of these compounds.
-
Electron-Withdrawing Groups: The phenyl ring can tolerate a variety of electron-withdrawing substituents, such as nitro and trifluoromethyl groups, while maintaining activity.[4]
-
Impact of the Second Chlorine Atom (at C6): While the cited study focuses on 5-chloro analogs, the addition of a second chlorine atom at the 6-position of the pyrazine ring in the parent scaffold would be expected to increase the molecule's overall lipophilicity and electron-withdrawing nature. This could potentially enhance cell permeability and interaction with hydrophobic pockets in target proteins, thereby influencing anticancer activity. However, it may also impact metabolic stability and off-target effects, warranting further investigation.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration.
Comparative Analysis of Antifungal Activity
Derivatives of pyrazinecarboxylic acid have also been investigated for their antifungal properties. The structural features that govern their efficacy against various fungal strains are a key area of interest.
Influence of Pyrazine and Phenylamide Substitutions on Antifungal Activity
A study by Doležal et al. on chlorinated N-phenylpyrazine-2-carboxamides provides valuable insights into the SAR of these compounds as antifungal agents.
Table 2: In Vitro Antifungal Activity of Chlorinated N-phenylpyrazine-2-carboxamides
| Compound ID | Pyrazine Substitution | Phenyl Substitution | Trichophyton mentagrophytes MIC (µmol/L) | Reference |
| 6 | 6-chloro | 4-chlorophenyl | >1000 | [5] |
| 7 | 6-chloro, 5-tert-butyl | 3,4-dichlorophenyl | 62.5 | [5] |
| 8 | 6-chloro, 5-tert-butyl | 4-chlorophenyl | 125 | [5] |
Data from Doležal et al. (2013).
Key SAR Insights for Antifungal Activity:
-
Lipophilicity is Key: The antifungal activity of these compounds appears to be strongly correlated with their lipophilicity. The introduction of a bulky, lipophilic group like tert-butyl at the 5-position of the pyrazine ring significantly enhances antifungal potency. For example, compound 7 , with a 5-tert-butyl group, is significantly more active than compound 6 , which lacks this substitution.[5]
-
Dichlorination of the Phenyl Ring: Dichlorination of the phenyl ring, as seen in compound 7 (3,4-dichlorophenyl), appears to be more favorable for antifungal activity compared to a single chloro-substitution (compound 8 ).[5]
-
Implications for this compound Analogs: Based on these findings, it can be hypothesized that amides derived from this compound, particularly those with a bulky lipophilic substituent at the 5-position (if the chlorine is replaced) and a di- or tri-substituted phenyl ring, would exhibit promising antifungal activity. The presence of the 6-chloro group in the parent scaffold would further contribute to the overall lipophilicity of the molecule.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Antifungal Susceptibility Testing
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans, Trichophyton mentagrophytes) on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add 100 µL to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., a 50% or 90% reduction in turbidity compared to the growth control). This can be assessed visually or by using a microplate reader.
Synthesis and Derivatization Strategies
The this compound scaffold offers several avenues for chemical modification to generate a library of analogs for SAR studies.
General Synthetic Strategies
Caption: Synthetic pathways for derivatization of this compound.
-
Amide Formation: The carboxylic acid can be readily converted to an acid chloride, which can then be reacted with a wide range of primary and secondary amines to yield the corresponding amides. This is a common strategy to explore the effect of different substituents on the amide nitrogen.
-
Esterification: Reaction of the carboxylic acid with various alcohols under acidic conditions provides the corresponding esters. This modification can be used to create prodrugs with altered solubility and pharmacokinetic profiles.
-
Nucleophilic Aromatic Substitution: The chlorine atoms at the 5 and 6 positions are susceptible to nucleophilic attack, allowing for their replacement with other functional groups such as amines, alkoxides, or thiols. This enables the exploration of SAR at these positions.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antifungal agents. The available SAR data on related pyrazine carboxamides highlights the critical role of lipophilicity and the nature of substituents on the pyrazine and phenyl rings in determining biological activity.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs. Key areas for exploration include:
-
Systematic substitution at the 5- and 6-positions to modulate lipophilicity and electronic properties.
-
Exploration of a wider range of amide and ester derivatives to optimize pharmacokinetic and pharmacodynamic properties.
-
In-depth mechanistic studies to identify the specific cellular targets of the most potent analogs.
-
In vivo evaluation of lead compounds to assess their efficacy and safety in preclinical models.
By leveraging the insights presented in this guide and pursuing a rational, data-driven approach to drug design, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Frontiers | Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs [frontiersin.org]
- 2. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Dichloropyrazine-Derived Antimicrobial Agents
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of mounting antibiotic resistance. This guide provides an in-depth technical comparison of the efficacy of antimicrobial agents derived from the dichloropyrazine scaffold. By synthesizing data from various studies, we will objectively evaluate their performance against established antibiotics and provide the experimental context necessary for informed research and development decisions.
Introduction: The Promise of the Pyrazine Scaffold
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic drugs.[1][2][3] Among these, the pyrazine ring is a privileged scaffold due to its versatile biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] The derivatization of the pyrazine core, particularly with halogen substitutions like dichlorination, offers a promising avenue for the development of potent new antimicrobial agents. These modifications can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target interaction in pathogenic microbes.
This guide will delve into the comparative efficacy of dichloropyrazine derivatives, present standardized protocols for their evaluation, and explore their potential mechanisms of action.
Comparative Antimicrobial Efficacy
The true measure of a novel antimicrobial agent lies in its performance relative to existing treatments. While a single, comprehensive head-to-head study is not yet available in the literature, we can synthesize data from multiple sources to build a comparative picture. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazine derivatives against key Gram-positive and Gram-negative bacteria, benchmarked against standard antibiotics.
Disclaimer: The following data is compiled from different studies. Direct comparison of MIC values should be approached with caution, as variations in experimental conditions (e.g., specific strains, media, and inoculum size) can influence the results.
Table 1: Comparative Efficacy (MIC in µg/mL) Against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Reference(s) |
| Pyrazine Derivatives | ||
| Triazolo[4,3-a]pyrazine derivative (2e) | 32 | [6][7] |
| Pyrazine Sulfonamide Derivative | 62.5 - 250 | [8] |
| Standard Antibiotics | ||
| Ampicillin | 32 | [6][7] |
| Ciprofloxacin | 0.125 - 2 | [9] |
| Vancomycin | 0.5 - 1.0 | [10] |
| Tetracycline | 0.25 - 16 | [9] |
Table 2: Comparative Efficacy (MIC in µg/mL) Against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Pyrazine Derivatives | |||
| Triazolo[4,3-a]pyrazine derivative (2e) | 16 | Not Reported | [6][7] |
| Pyrazine Sulfonamide Derivative | 125 - 500 | Not Reported | [8] |
| Standard Antibiotics | |||
| Ampicillin | 8 | Not Reported | [6][7] |
| Ciprofloxacin | 0.008 - 0.25 | 0.25 - 4 | [9] |
| Tetracycline | 0.5 - 16 | 8 - 64 | [9] |
From this synthesized data, it is evident that certain pyrazine derivatives exhibit promising antibacterial activity. For instance, the triazolo[4,3-a]pyrazine derivative 2e shows an MIC against E. coli that is comparable to ampicillin.[6][7] However, the efficacy against S. aureus is similar to ampicillin but less potent than fluoroquinolones like ciprofloxacin.[9] The pyrazine sulfonamides show moderate activity.[8] It is crucial to note that many of these novel compounds have been tested against a limited panel of pathogens, and further studies are required to establish their broad-spectrum activity and efficacy against resistant strains.
Unveiling the Mechanism of Action
Understanding how a drug candidate exerts its antimicrobial effect is fundamental to its development. For nitrogen-containing heterocyclic compounds, a variety of mechanisms have been proposed, including the inhibition of cell wall synthesis, disruption of protein and nucleic acid synthesis, and interference with metabolic pathways.[1] One plausible mechanism of action for pyrazine derivatives, particularly those with fused heterocyclic rings, is the inhibition of DNA gyrase.[7] DNA gyrase is a crucial bacterial enzyme responsible for managing DNA supercoiling during replication. Its inhibition leads to the cessation of DNA synthesis and, ultimately, bacterial cell death.
Below is a diagram illustrating the proposed mechanism of action of a pyrazine derivative targeting DNA gyrase.
Caption: Proposed mechanism of action of a dichloropyrazine derivative.
This proposed mechanism is supported by the observation that protonated amines or nitrogen heterocycles can form π-cation interactions with amino acid residues in the active site of DNA gyrase.[7]
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for two common assays used to determine the antimicrobial activity of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[11][12]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Test compound (e.g., dichloropyrazine derivative)
-
Standard antibiotic (positive control)
-
Solvent for the test compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solutions in CAMHB to achieve a range of concentrations in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From an 18-24 hour culture plate, select isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum in broth without antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density at 600 nm.
-
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Well Diffusion Method
This method is a widely used qualitative or semi-quantitative technique to screen for antimicrobial activity.[1][2][13]
Objective: To assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Test compound solution
-
Standard antibiotic solution (positive control)
-
Solvent (negative control)
-
Micropipette
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland).
-
Streak the swab evenly over the entire surface of the MHA plate to create a bacterial lawn.
-
-
Creation of Wells:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create uniform wells in the agar.
-
-
Application of Test Substances:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Allow the plates to stand for a few minutes to allow for some diffusion of the substances.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion and Future Directions
The exploration of dichloropyrazine derivatives as a source of new antimicrobial agents holds considerable promise. The available data, while not from direct comparative studies, suggests that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to established antibiotics like ampicillin.[6][7] Their proposed mechanism of action, potentially targeting essential bacterial enzymes like DNA gyrase, offers a validated pathway for further optimization.
To advance this promising class of compounds, future research should focus on:
-
Broad-Spectrum Activity: Evaluating the efficacy of dichloropyrazine derivatives against a wider range of clinically relevant pathogens, including multidrug-resistant strains.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the dichloropyrazine scaffold to optimize antimicrobial potency and reduce potential toxicity.
-
Mechanism of Action Elucidation: Conducting detailed mechanistic studies to confirm the molecular target(s) and understand the basis of their antimicrobial effects.
-
In Vivo Efficacy and Safety: Progressing the most promising candidates to preclinical in vivo models to assess their therapeutic potential and safety profiles.
By pursuing these research avenues, the scientific community can unlock the full potential of dichloropyrazine derivatives in the critical fight against infectious diseases.
References
- 1. rrjournals.com [rrjournals.com]
- 2. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 5,6-Dichloropyrazine-2-carboxylic Acid: A Comparative Guide for Library Synthesis
In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that dictates the scope and success of a compound library. Among the myriad of heterocyclic building blocks, nitrogen-containing systems have long been a focal point due to their prevalence in biologically active molecules and their capacity for diverse functionalization.[1][2] This guide provides an in-depth technical assessment of 5,6-Dichloropyrazine-2-carboxylic acid, a privileged scaffold with significant potential for the rapid generation of diverse chemical libraries. We will objectively compare its performance with alternative heterocyclic systems, supported by experimental data, to empower researchers in making informed decisions for their drug development programs.
The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is found in numerous FDA-approved drugs and clinical candidates, highlighting its importance as a pharmacophore.[3][4] The electron-withdrawing nature of the nitrogen atoms imparts unique electronic properties to the pyrazine ring, influencing its reactivity and its ability to participate in crucial hydrogen bonding interactions with biological targets.[1]
This compound offers three distinct points of diversification, making it an exceptionally valuable scaffold for combinatorial chemistry and library synthesis. The carboxylic acid moiety provides a handle for amide bond formation, a cornerstone of medicinal chemistry, while the two chlorine atoms can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions.
Strategic Functionalization of this compound
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled introduction of diversity elements, a key strategy in building complex and varied compound libraries.
Amide Bond Formation: The Gateway to Diverse Amides
The carboxylic acid group is readily activated for amide bond formation with a wide array of amines. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine) provide reliable and high-yielding access to a diverse range of pyrazine carboxamides.[5][6] The robustness of this reaction allows for the incorporation of a vast number of commercially available amines, rapidly expanding the chemical space of the library.
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
The two chlorine atoms on the pyrazine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][8] This enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups, as well as diverse amine functionalities.
The regioselectivity of these reactions is a key consideration. The chlorine atom at the 6-position is generally more activated towards nucleophilic aromatic substitution (SNAr) due to its position relative to the nitrogen atoms.[9] However, in palladium-catalyzed reactions, the relative reactivity can be influenced by the choice of catalyst, ligand, and reaction conditions, sometimes allowing for selective functionalization at either the 5- or 6-position.[10]
Comparative Analysis with Alternative Scaffolds
The utility of this compound is best understood in the context of alternative dihaloheterocyclic carboxylic acids commonly employed in library synthesis. Here, we compare its performance with two prominent alternatives: 2,5-Dichloropyridine-3-carboxylic acid and 2,4-Dichloropyrimidine-5-carboxylic acid.
Data Presentation: A Head-to-Head Comparison
The following tables summarize typical reaction yields for key transformations, providing a quantitative basis for comparison. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of Amide Coupling Yields
| Scaffold | Amine Substrate | Coupling Reagents | Solvent | Yield (%) | Reference |
| This compound | Substituted Anilines | TCBC, TEA, DMAP | THF | 71-75 | [11] |
| 2,5-Dichloropyridine-3-carboxylic acid | Various Amines | EDC, HOBt, DIPEA | DCM | 60-85 | [5] |
| 2,4-Dichloropyrimidine-5-carboxylic acid | Benzylamine | HATU, DIPEA | DMF | ~70 | [6] |
Table 2: Comparison of Suzuki-Miyaura Coupling Yields
| Scaffold | Boronic Acid Substrate | Catalyst/Ligand/Base | Solvent | Yield (%) | Reference |
| This compound Derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | 60-74 | [8] |
| 2,5-Dichloropyridine-3-carboxylic acid Derivative | Arylboronic acids | Pd(OAc)₂/SPhos, K₃PO₄ | Dioxane/Water | 70-95 | |
| 2,4-Dichloropyrimidine-5-carboxylic acid Derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 84 | [12] |
Experimental Protocols: Enabling Reproducibility
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the key transformations discussed.
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) is added HATU (1.1 eq) and DIPEA (2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
The desired primary or secondary amine (1.2 eq) is then added, and the reaction is stirred at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a microwave vial is added the 5,6-dichloropyrazine-2-carboxamide derivative (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
The vial is sealed, evacuated, and backfilled with argon.
-
Dioxane and water (4:1 v/v, 0.1 M) are added, and the mixture is heated in a microwave reactor at 100-120°C for 15-60 minutes.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired coupled product.[13][14]
Conclusion: A Versatile Scaffold for Modern Drug Discovery
This compound stands out as a highly versatile and synthetically tractable scaffold for the construction of diverse compound libraries. Its three points of functionalization, coupled with well-established and high-yielding reaction protocols, enable the rapid exploration of vast chemical space. While alternative dihaloheterocyclic carboxylic acids such as those based on pyridine and pyrimidine also offer significant synthetic utility, the pyrazine core presents a unique electronic and steric profile that can lead to novel structure-activity relationships. The choice of scaffold will ultimately be guided by the specific therapeutic target and the desired properties of the final compounds. However, the evidence presented in this guide strongly supports the inclusion of this compound in the toolbox of any medicinal chemist engaged in library synthesis and drug discovery.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Catalytic Functionalization of Dichloropyrazines
Introduction: The Pyrazine Core and the Chemist's Challenge
The pyrazine scaffold is a cornerstone of modern molecular design. As a privileged N-heterocycle, it is embedded in numerous FDA-approved pharmaceuticals, from the antimycobacterial agent Pyrazinamide to the versatile sulfapyridine antibiotics.[1][2] Beyond medicine, pyrazine-based materials are gaining prominence in optoelectronics due to their unique charge transfer properties.[3][4] The gateway to this vast chemical space is often a deceptively simple starting material: dichloropyrazine.
Dichloropyrazines are ideal building blocks. The two chlorine atoms provide reactive handles for sequential or direct di-functionalization, while the electron-deficient nature of the pyrazine ring facilitates a variety of chemical transformations.[4][5] However, unlocking the full potential of these substrates requires a nuanced understanding of catalytic systems. Selecting the right catalyst is not merely a choice of metal; it is a decision that dictates selectivity, yield, cost, and the ultimate feasibility of a synthetic route.
This guide provides an in-depth comparison of the primary catalytic systems employed for the functionalization of dichloropyrazines. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, present comparative experimental data, and offer field-proven insights to help you navigate the complexities of your next synthesis.
The Gold Standard: Palladium-Catalyzed Cross-Coupling
For decades, palladium catalysis has been the undisputed workhorse for constructing C-C and C-N bonds on heterocyclic systems, and for good reason.[6] Its reliability, broad substrate scope, and predictable reactivity make it the go-to choice for many applications, from discovery libraries to process scale-up.[7]
Expertise & Rationale: Why Palladium Excels
The efficacy of palladium lies in its well-understood Pd(0)/Pd(II) catalytic cycle. The electron-deficient pyrazine ring significantly lowers the activation energy for the initial, often rate-limiting, oxidative addition step, where the Pd(0) catalyst inserts into the carbon-chlorine bond.[4][8] This is followed by transmetalation with a coupling partner (like a boronic acid or an amine complex) and reductive elimination to release the functionalized product, regenerating the active Pd(0) species.
A key challenge with dichloropyrazines is achieving selective mono-functionalization. This is typically controlled by adjusting the stoichiometry of the coupling partner. Using a slight excess (1.0-1.2 equivalents) of the nucleophile generally favors mono-substitution, as the first coupling product is less reactive than the starting dichloropyrazine.[5]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the cost-effectiveness of different synthetic routes to 5,6-Dichloropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, 5,6-Dichloropyrazine-2-carboxylic acid stands as a pivotal intermediate, its dichlorinated pyrazine core and carboxylic acid functionality offering a versatile scaffold for the synthesis of novel bioactive molecules.[1] The economic viability of any large-scale synthetic endeavor hinges on the cost-effectiveness of the chosen chemical pathway. This guide provides an in-depth, objective comparison of the most plausible synthetic routes to this compound, grounded in experimental data and expert analysis to inform strategic decision-making in your research and development.
Executive Summary: A Tale of Two Pathways
The synthesis of this compound can be approached from two primary strategic directions, each with its own set of advantages and challenges. This guide will dissect these two routes, offering a comprehensive evaluation of their respective merits in terms of starting material accessibility, process simplicity, yield, and overall cost-effectiveness.
Route A: The Decarboxylation and Chlorination of 2,3-Pyrazinedicarboxylic Acid. This classical approach leverages a readily available starting material and involves a two-step transformation: selective mono-decarboxylation followed by direct chlorination.
Route B: The Sandmeyer Reaction of an Aminopyrazine Precursor. This route utilizes a halogenated aminopyrazine and employs the venerable Sandmeyer reaction to introduce a second chlorine atom, followed by functional group manipulation to yield the target carboxylic acid.
Below, we delve into the technical intricacies of each route, providing a framework for a rational selection based on your specific laboratory or manufacturing context.
Comparative Analysis of Synthetic Routes
To facilitate a clear comparison, the following table summarizes the key parameters for each proposed synthetic route.
| Parameter | Route A: From 2,3-Pyrazinedicarboxylic Acid | Route B: From 2-Amino-5-chloropyrazine |
| Starting Material | 2,3-Pyrazinedicarboxylic acid | 2-Amino-5-chloropyrazine |
| Starting Material Cost | Moderate | Moderate to High |
| Number of Steps | 2 (Decarboxylation, Chlorination) | 3+ (Diazotization/Sandmeyer, Cyanation, Hydrolysis) |
| Key Transformations | Selective Decarboxylation, Direct Chlorination | Sandmeyer Reaction, Nitrile Hydrolysis |
| Potential Challenges | Control of decarboxylation, regioselectivity of chlorination, harsh reaction conditions. | Handling of diazonium salts, potential for side reactions in Sandmeyer, multi-step process. |
| Overall Yield | Potentially moderate | Potentially moderate, dependent on optimization of multiple steps. |
| Scalability | Potentially good, with optimization of reaction conditions. | Scalable, but may require careful control of diazotization step. |
| Green Chemistry | Use of high temperatures and potentially hazardous chlorinating agents. | Use of nitrous acid and copper salts. |
Route A: Synthesis from 2,3-Pyrazinedicarboxylic Acid
This route commences with the commercially available 2,3-pyrazinedicarboxylic acid. The core strategy involves the selective removal of one carboxylic acid group, followed by the introduction of two chlorine atoms onto the pyrazine ring.
Workflow Diagram: Route A
Caption: Synthetic pathway for Route A.
Experimental Protocol:
Step 1: Selective Mono-decarboxylation of 2,3-Pyrazinedicarboxylic Acid
-
Principle: The selective removal of one carboxylic acid group from 2,3-pyrazinedicarboxylic acid can be achieved by heating the compound, often in a high-boiling solvent or neat, to induce decarboxylation. The reaction needs to be carefully controlled to prevent complete decarboxylation to pyrazine.
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet, place 2,3-pyrazinedicarboxylic acid.
-
Heat the flask in an oil bath to a temperature just above its melting point (around 188 °C).
-
Maintain the temperature and monitor the reaction progress by TLC or by measuring the evolution of CO2.
-
Once the reaction is complete, cool the mixture and purify the resulting pyrazine-2-carboxylic acid by recrystallization.
-
Step 2: Dichlorination of Pyrazine-2-carboxylic Acid
-
Principle: The introduction of two chlorine atoms onto the pyrazine ring can be accomplished using a suitable chlorinating agent. The electron-withdrawing nature of the carboxylic acid group will direct the chlorination to the 5- and 6-positions. Vapor-phase chlorination at high temperatures is a known method for chlorinating pyrazine.[2]
-
Procedure:
-
In a suitable reactor, vaporize pyrazine-2-carboxylic acid.
-
Introduce chlorine gas into the reactor at an elevated temperature (e.g., 400-500 °C).[2]
-
The reaction mixture is then cooled, and the product is collected.
-
Purification of this compound can be achieved by recrystallization or column chromatography.
-
Cost-Effectiveness Analysis:
-
Starting Material: 2,3-Pyrazinedicarboxylic acid is commercially available from various suppliers. The price for 25g is approximately
33.[3] For larger quantities, the price per gram is expected to decrease significantly. A bulk quote for 5kg is around $1,908, bringing the cost to approximately $0.38/g.[3]22− -
Reagents: The primary reagents are a chlorinating agent (e.g., chlorine gas, thionyl chloride) and solvents for purification. These are generally commodity chemicals with relatively low cost.
-
Process: The high temperatures required for both decarboxylation and chlorination can lead to higher energy costs. The need for specialized equipment for high-temperature gas-phase reactions could also add to the capital expenditure for large-scale production.
-
Yield: The overall yield will be a product of the yields of the two steps. Selective mono-decarboxylation can be challenging to control, potentially leading to lower yields. The chlorination step's efficiency will also be crucial.
Route B: Synthesis from 2-Amino-5-chloropyrazine via Sandmeyer Reaction
This route begins with 2-amino-5-chloropyrazine and utilizes a Sandmeyer reaction to replace the amino group with a second chlorine atom. Subsequent steps are then required to introduce the carboxylic acid functionality.
Workflow Diagram: Route B
Caption: Synthetic pathway for Route B.
Experimental Protocol:
Step 1 & 2: Diazotization and Sandmeyer Cyanation of 2-Amino-5-chloropyrazine
-
Principle: The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functional groups, including halogens and nitriles, via a diazonium salt intermediate.[4][5][6] The use of copper(I) cyanide allows for the introduction of a cyano group, which can then be hydrolyzed to a carboxylic acid.
-
Procedure:
-
Dissolve 2-amino-5-chloropyrazine in a cold aqueous solution of a strong acid (e.g., HCl).
-
Slowly add a solution of sodium nitrite (NaNO2) while maintaining a low temperature (0-5 °C) to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product, 2-cyano-5,6-dichloropyrazine, with an organic solvent and purify by distillation or chromatography.
-
Step 3: Hydrolysis of 2-Cyano-5,6-dichloropyrazine
-
Principle: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
-
Procedure (Acid Hydrolysis):
-
Reflux the 2-cyano-5,6-dichloropyrazine in a strong aqueous acid (e.g., H2SO4 or HCl).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it to precipitate the this compound.
-
Filter, wash, and dry the product.
-
Cost-Effectiveness Analysis:
-
Starting Material: 2-Amino-5-chloropyrazine is commercially available. The price for 1g is approximately $54, while 100mg can cost around $78.[7][8] Bulk pricing would need to be obtained from suppliers but is expected to be significantly lower per gram.
-
Reagents: Sodium nitrite, copper(I) cyanide, and strong acids are the main reagents. While cyanide salts require careful handling, they are not prohibitively expensive.
-
Process: The diazotization step requires careful temperature control, which can be energy-intensive on a large scale. The handling of potentially unstable diazonium salts also necessitates stringent safety protocols. The multi-step nature of this route can also increase processing time and labor costs.
-
Yield: The overall yield is the cumulative result of three steps. Each step would need to be optimized to achieve a high overall yield. Sandmeyer reactions can sometimes be plagued by side reactions, which could lower the yield of the desired product.
Conclusion and Recommendation
Both Route A and Route B present viable, albeit distinct, pathways to this compound.
Route A is more direct in terms of the number of transformations. Its cost-effectiveness is highly dependent on the ability to control the selective mono-decarboxylation and achieve a high yield in the subsequent high-temperature chlorination. If these challenges can be overcome, particularly at an industrial scale where energy costs can be managed, this route could be the more economical option due to the lower cost of the starting material in bulk.
Route B , while involving more steps, relies on well-established and generally high-yielding reactions like the Sandmeyer and nitrile hydrolysis. The main drawbacks are the higher cost of the starting material and the safety considerations associated with diazonium salts and cyanides. For laboratory-scale synthesis or when high-temperature reactions are not feasible, this route may offer a more predictable and manageable approach.
Recommendation: For large-scale, industrial production, a thorough process optimization of Route A is recommended to capitalize on the lower starting material cost. For smaller-scale research and development purposes, Route B may provide a more reliable and readily implementable synthetic strategy, despite the higher initial cost of the starting material. A final decision should be made after conducting a detailed cost analysis based on bulk pricing for all starting materials and reagents, as well as a realistic assessment of the available equipment and processing capabilities.
References
- 1. This compound|CAS 76537-42-3 [benchchem.com]
- 2. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-amino-5-chloropyrazine AldrichCPR 33332-29-5 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Compounds Derived from 5,6-Dichloropyrazine-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazine scaffold is a cornerstone of numerous therapeutic agents, valued for its metabolic stability and ability to form crucial interactions with biological targets.[1][2] Derivatives of 5,6-Dichloropyrazine-2-carboxylic acid, in particular, represent a promising starting point for the synthesis of novel kinase inhibitors and other targeted therapies.[3][4] However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being off-target interactions. Unforeseen cross-reactivity can lead to toxicity or diminished efficacy, causing costly late-stage failures.[5][6]
This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on novel compounds synthesized from the this compound scaffold. Moving beyond a mere listing of procedures, this document elucidates the scientific rationale behind the experimental design, offers detailed, field-tested protocols, and presents a model for the clear, comparative analysis of the resulting data. Our objective is to equip you with the expertise to build a self-validating system for selectivity profiling, ensuring the trustworthiness and scientific integrity of your findings.
The Strategic Imperative of Early and Comprehensive Cross-Reactivity Profiling
Identifying and characterizing off-target binding is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and predicting its safety profile.[7] For scaffolds like pyrazine, which are prevalent in ATP-competitive kinase inhibitors, the high degree of conservation in the ATP-binding site across the human kinome makes cross-reactivity a significant concern.[3][6] An early, systematic evaluation of a compound's selectivity allows for:
-
Informed Lead Optimization: Structure-activity relationship (SAR) studies can be expanded to include structure-selectivity relationships, guiding medicinal chemistry efforts to mitigate undesirable interactions while retaining or enhancing on-target potency.
-
De-risking Clinical Development: A well-characterized selectivity profile provides a clearer picture of potential side effects, enabling more targeted preclinical toxicology studies and safer clinical trial design.[3][7]
-
Discovery of Novel Therapeutic Opportunities: Unexpected off-target activities are not always detrimental. A compound that potently inhibits a small number of additional, therapeutically relevant targets could be repurposed as a multi-targeted agent.[8]
Generating a Focused Library from this compound
The inherent reactivity of the this compound scaffold provides a robust platform for generating a diverse library of analogues. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group activates the chlorine atoms for nucleophilic aromatic substitution (SNAr).[9] This allows for the systematic exploration of chemical space.
A primary synthetic route involves the amidation of the carboxylic acid followed by selective displacement of the chlorine atoms. This strategy allows for the independent modulation of three key regions of the molecule, as illustrated below.
Caption: Synthetic workflow for generating a compound library.
This approach enables the creation of a matrix of compounds where R1 and R2 are systematically varied to probe their influence on target potency and selectivity.
A Phased Approach to Cross-Reactivity Assessment
A tiered or phased screening strategy is the most resource-efficient method for evaluating cross-reactivity. This approach begins with broad, less expensive assays and progresses to more focused, in-depth analyses for the most promising candidates.
Caption: Tiered workflow for cross-reactivity profiling.
Phase 1 & 2: Broad Kinome Profiling and Dose-Response
Given the prevalence of the pyrazine scaffold in kinase inhibitors, a broad kinase panel is the logical starting point.[3][4] Competition binding assays, such as the KINOMEscan™ platform, are ideal for initial screening as they directly measure binding events and are not dependent on enzyme activity.[5]
Experimental Protocol: KINOMEscan™ Competitive Binding Assay
This protocol is adapted from standard methodologies for competition-based binding assays.[5]
-
Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Materials:
-
Test compounds synthesized from this compound.
-
KINOMEscan™ panel of human kinases.
-
Ligand-immobilized solid support (e.g., beads).
-
Binding buffer.
-
qPCR reagents.
-
-
Procedure:
-
Prepare test compounds at a high concentration (e.g., 100x the final screening concentration) in 100% DMSO.
-
In a multi-well plate, combine the DNA-tagged kinases, the ligand-immobilized beads, and the test compound (typically at a final concentration of 1 µM or 10 µM) in binding buffer. Include a DMSO-only vehicle control.
-
Incubate the plate to allow the binding reaction to reach equilibrium (typically 1 hour at room temperature).
-
Wash the beads to remove unbound kinase.
-
Elute the bound kinase and quantify the amount using qPCR.
-
-
Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control.
-
Results are typically expressed as a percentage of control (% Control), where a lower value indicates stronger binding.
-
For hits identified in the initial screen, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd) or IC50.
-
Illustrative Data Presentation
To demonstrate how to present and compare data, the following table shows hypothetical cross-reactivity data for two compounds derived from our scaffold against a panel of kinases. Compound A is the initial lead, and Compound B is an optimized analogue.
| Kinase Target | Primary Family | Compound A (% Ctrl @ 1µM) | Compound B (% Ctrl @ 1µM) | Staurosporine (Control) Kd (nM) |
| Target Kinase X | TK | 1.5 | 0.8 | 15 |
| ABL1 | TK | 45 | 88 | 5.8 |
| SRC | TK | 35 | 75 | 5.8 |
| LCK | TK | 28 | 65 | 4.2 |
| FLT3 | TK | 8.2 | 15 | 1.1 |
| CDK2/cyclin A | CMGC | 95 | 98 | 6.5 |
| GSK-3α/β | CMGC | 92 | 95 | 8.0 |
| PKA | AGC | 78 | 91 | 7.5 |
| ROCK1 | AGC | 65 | 85 | 12 |
Data is for illustrative purposes only.
This table clearly shows that while both compounds are potent against the intended Target Kinase X, medicinal chemistry efforts in developing Compound B successfully reduced off-target activity against several tyrosine kinases (TKs) like SRC and LCK, and the receptor tyrosine kinase FLT3.
Phase 3: Orthogonal and Cellular Target Engagement Assays
Confirming hits from binding assays using a different technology platform is crucial for validating potential off-target liabilities. Furthermore, demonstrating that a compound can engage its target within the complex milieu of a living cell is a critical step.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful, label-free method to assess target engagement in intact cells or cell lysates. It is based on the principle that a protein's thermal stability increases upon ligand binding.[7][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a typical Western blot-based CETSA experiment.[6][12]
-
Principle: Cells are treated with the test compound and then heated. Ligand binding stabilizes the target protein, leaving more of it in the soluble fraction after heating. This soluble fraction is then quantified.
-
Procedure:
-
Cell Culture and Treatment: Plate cells expressing the target of interest and allow them to adhere. Treat the cells with the desired concentration of the test compound or a vehicle control for a specified duration (e.g., 1-4 hours).
-
Heating Step: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors) and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling. Include a non-heated control.
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles or by using a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot using a specific primary antibody.
-
-
Data Analysis:
-
Plot the band intensity of the soluble target protein against the temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.
-
Caption: Hypothetical pathway showing on- and off-target effects.
Phase 4: Profiling Against Broader Target Classes
For lead compounds progressing towards clinical development, profiling against a wider range of target classes is essential to build a comprehensive safety profile. This includes G-protein coupled receptors (GPCRs), ion channels, and transporters. Radioligand binding assays are a gold standard for this type of screening.[13][14]
Experimental Protocol: GPCR Radioligand Binding Assay
This is a generalized protocol for a competitive radioligand binding assay.[8][15]
-
Principle: This assay measures the ability of a test compound to displace a radioactive ligand ('radioligand') that is known to bind to the target GPCR.
-
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
A specific, high-affinity radioligand for the target GPCR.
-
Test compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the test compound at various concentrations, and a fixed concentration of the radioligand in assay buffer.
-
To determine non-specific binding, include control wells containing a high concentration of a known, non-radioactive ligand.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the cell membranes (and any bound radioligand).
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding against the log of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value from the curve and convert it to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion: Building a Foundation of Trustworthy Data
The development of selective and safe medicines hinges on a deep and early understanding of a compound's interaction with the broader proteome. For derivatives of this compound, a systematic and multi-faceted approach to cross-reactivity profiling is not just recommended—it is essential.
By integrating broad binding assays with orthogonal, cell-based target engagement studies, researchers can build a robust and reliable selectivity profile. This guide provides the strategic framework, detailed protocols, and data interpretation models necessary to navigate this critical aspect of drug discovery. Adhering to these principles of scientific integrity and thoroughness will ultimately lead to the development of safer, more effective therapeutic agents.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. This compound|CAS 76537-42-3 [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. multispaninc.com [multispaninc.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 5,6-Dichloropyrazine-2-carboxylic Acid: A Comprehensive Guide to Safety and Compliance
For laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 5,6-Dichloropyrazine-2-carboxylic acid, ensuring the safety of personnel and adherence to environmental regulations. Our focus extends beyond simple instructions, delving into the rationale behind these protocols to empower researchers with the knowledge to handle this and similar chemical compounds responsibly.
Immediate Safety and Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicological data for this compound may not be extensively documented, its structural motifs—a chlorinated pyrazine ring and a carboxylic acid group—suggest a classification as a hazardous substance. Safety Data Sheets (SDS) for analogous compounds, such as 5-Chloropyrazine-2-carboxylic acid, classify it as a skin and eye irritant, and potentially harmful if inhaled, causing respiratory irritation.[1][2] Therefore, all handling and disposal operations must be performed under the assumption that this compound presents similar hazards.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation or damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[5] | Prevents direct skin contact, which can cause irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Minimizes the risk of contamination to personal clothing. |
| Respiratory | To be used in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][5] | Prevents respiratory tract irritation.[1][5] |
The Core Principle: Segregation and Containment
The cardinal rule of chemical waste management is that under no circumstances should this compound be disposed of down the drain or in the regular solid waste stream .[6][7] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[3][4] This compound must be treated as regulated hazardous waste.
The disposal process begins at the point of generation. The key is to segregate waste streams to prevent dangerous reactions and to facilitate proper treatment by waste management professionals.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Phase 1: Waste Collection
-
Solid Waste:
-
Contaminated Labware and PPE:
-
Reusable Glassware: Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). The initial rinsate must be collected and treated as liquid hazardous waste.[8] For highly toxic materials, the first three rinses should be collected.[8]
-
Disposable Items: Heavily contaminated disposable items, including gloves, bench paper, and pipette tips, should be double-bagged, sealed, and placed in the designated solid hazardous waste container.[9]
-
Phase 2: Containerization and Labeling
-
Container Integrity: All waste containers must be in good condition, with no leaks, and must be kept closed except when waste is being added.[9][10] Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[10][11]
-
Accurate Labeling: Immediately affix a hazardous waste label to the container. The label must be filled out completely and legibly, including:
Phase 3: Storage and Final Disposal
-
Interim Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[9]
-
Ensure the storage area is secure and away from incompatible materials. As a carboxylic acid, it should be stored separately from bases, oxidizers, and reactive metals.[11]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8][12]
-
Do not accumulate large quantities of waste. Adhere to institutional and regulatory limits on the amount of hazardous waste that can be stored in a lab.[8][12]
-
The final disposal must be carried out by a licensed and approved waste disposal plant.[1][3][5][13]
-
Workflow and Decision-Making
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. ethz.ch [ethz.ch]
- 11. nipissingu.ca [nipissingu.ca]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Mastering the Safe Handling of 5,6-Dichloropyrazine-2-carboxylic Acid: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Handling Protocols for 5,6-Dichloropyrazine-2-carboxylic Acid (CAS No. 76537-42-3)
This guide provides crucial operational, safety, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory. Adherence to these protocols is paramount for personal safety and the preservation of a secure research environment.
Hazard Recognition and Risk Assessment: Understanding the Compound
This compound (C₅H₂Cl₂N₂O₂) is a solid, halogenated heterocyclic compound.[1][2][3] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available from all major suppliers, data from close structural analogs, such as 6-Chloropyrazine-2-carboxylic acid and other dichlorinated pyrazine derivatives, provides a strong basis for risk assessment.[4][5]
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.
-
Respiratory Tract Irritation: Inhalation of dust may cause irritation to the respiratory system.
These hazards are consistent with the GHS classifications for similar chlorinated pyrazine carboxylic acids.[4][5] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE). This approach aligns with the RAMP framework for chemical safety: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and consistent use of appropriate PPE is the most critical line of defense against direct chemical exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[6][7] | Protects against airborne dust particles and accidental splashes that can cause serious, irreversible eye damage. A face shield provides a secondary layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) meeting EN 374 standards. Inspect gloves for integrity before each use. | Provides a direct barrier against skin contact, which can cause irritation. Double-gloving may be prudent for extended handling periods or when manipulating larger quantities. |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure from accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 (or N95 for lower concentrations) particulate filter is required when handling the solid outside of a certified chemical fume hood or when dust generation is likely.[6] | Protects the respiratory tract from irritation caused by inhaling fine particles of the compound. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the complete handling process for this compound.
Step-by-Step Handling Protocol:
-
Preparation and Verification:
-
Before beginning any work, ensure that an appropriate chemical spill kit is readily accessible.
-
Verify that the eyewash station and safety shower are unobstructed and have been recently tested.
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations of the solid compound, including weighing and transfers, inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
-
Handling and Use:
-
Handle the solid carefully to avoid generating dust. Use a spatula for transfers.
-
Keep the container tightly closed when not in use.
-
If making a solution, add the solid slowly to the solvent to avoid splashing.
-
Avoid contact with strong oxidizing agents and strong bases, as these are common incompatibilities for similar chemical structures.[6][7]
-
-
Storage:
-
Store the compound in a cool, dry, and well-ventilated area.
-
Ensure the container is clearly labeled and tightly sealed.
-
Store away from incompatible materials.
-
Emergency Procedures: A Plan for the Unexpected
Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6]
-
Seek medical attention if irritation develops or persists.
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.
-
If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.[4]
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.[5]
Spill Response:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.
-
Container Management: Waste containers must be kept tightly closed except when adding waste. They should be stored in a designated satellite accumulation area within the laboratory, preferably in secondary containment.
-
Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult your EHS department.
-
Contaminated Materials: Any PPE, absorbent pads, or other materials grossly contaminated with the compound must also be placed in the designated hazardous waste container.
-
Pickup and Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these scientifically grounded safety and handling protocols, you contribute to a robust culture of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- 1. This compound|CAS 76537-42-3 [benchchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 76537-42-3 CAS Manufactory [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
